Sos1-IN-15
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27F3N6O2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
InChI Key |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
Isomeric SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Sos1-IN-15 in KRAS Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless homolog 1 (Sos1) has emerged as a critical therapeutic target in cancers driven by mutations in the KRAS oncogene. As a guanine nucleotide exchange factor (GEF), Sos1 is pivotal in activating KRAS by facilitating the exchange of GDP for GTP, thereby switching on downstream pro-proliferative signaling pathways. Small molecule inhibitors targeting Sos1, exemplified by compounds structurally and functionally related to Sos1-IN-15, disrupt the crucial protein-protein interaction between Sos1 and KRAS. This inhibition prevents the formation of active, GTP-bound KRAS, leading to the suppression of the hyperactive MAPK signaling cascade that characterizes many KRAS-mutant tumors. Furthermore, a key finding in recent preclinical research is the profound synergistic effect observed when Sos1 inhibitors are combined with direct KRAS G12C inhibitors. This combination therapy not only enhances the efficacy of KRAS G12C binders by increasing their target (GDP-bound KRAS) but also serves to overcome and delay the onset of therapeutic resistance by thwarting feedback reactivation of the signaling pathway. This guide provides an in-depth analysis of the mechanism of action of Sos1 inhibitors in KRAS mutant cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction: Targeting the KRAS Activator
KRAS is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and proliferation primarily through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK).[2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the smooth surface of the protein, which lacks deep pockets for small molecule binding.
The discovery of covalent inhibitors specifically targeting the KRAS G12C mutation marked a significant breakthrough. However, the clinical efficacy of these agents is often limited by both intrinsic and acquired resistance.[4][5] A primary mechanism of resistance is the feedback reactivation of the MAPK pathway, where the cell compensates for the inhibition of mutant KRAS by increasing upstream signaling.[4][6][7]
This has led to a focus on targeting key upstream regulators of KRAS, with Sos1 being a prime candidate. Sos1 is a ubiquitously expressed GEF that plays a central role in activating KRAS by catalyzing the exchange of GDP for GTP.[1][3] By inhibiting Sos1, the pool of active KRAS can be reduced, thereby dampening the oncogenic signaling. Sos1 inhibitors, such as BI-3406 and MRTX0902, function by disrupting the protein-protein interaction between Sos1 and KRAS.[2][8] This guide focuses on the mechanistic principles of Sos1 inhibition, typified by molecules like this compound, in the context of KRAS-mutant cancers.
Core Mechanism of Action of Sos1 Inhibition
The primary mechanism of action of Sos1 inhibitors in KRAS mutant cells is the direct disruption of the Sos1:KRAS protein-protein interaction.[2] This prevents Sos1 from performing its GEF function, leading to a cascade of downstream effects.
Disruption of the Sos1:KRAS Interaction and Inhibition of Nucleotide Exchange
Sos1 facilitates the activation of KRAS by binding to the inactive, GDP-bound form of KRAS and inducing a conformational change that releases GDP, allowing the much more abundant cellular GTP to bind in its place.[3] Sos1 inhibitors are designed to bind to a hydrophobic pocket on Sos1, which is critical for its interaction with KRAS.[1] By occupying this pocket, the inhibitors physically block the formation of the Sos1-KRAS complex.[8] This directly prevents the Sos1-mediated nucleotide exchange on KRAS, resulting in an accumulation of the inactive KRAS-GDP.[1][8]
Caption: this compound blocks the interaction between Sos1 and KRAS, preventing KRAS activation.
Suppression of the MAPK Signaling Pathway
By preventing the formation of active KRAS-GTP, Sos1 inhibitors lead to a significant reduction in the activity of the downstream MAPK signaling pathway.[1][2] This is observable through a decrease in the phosphorylation of key pathway components, such as MEK and ERK (pMEK and pERK).[1] The suppression of this critical oncogenic pathway ultimately leads to an anti-proliferative effect in cancer cell lines harboring KRAS mutations.[2] In some KRAS mutant cell lines, Sos1 inhibition can reduce pERK activity by approximately 50%.[8]
Synergy with KRAS G12C Inhibitors
One of the most compelling therapeutic strategies involving Sos1 inhibition is its combination with direct KRAS G12C inhibitors like adagrasib and sotorasib.[4][6] These covalent inhibitors selectively bind to the GDP-bound state of KRAS G12C.[5][8] Sos1 inhibitors, by preventing nucleotide exchange, increase the population of KRAS G12C in the inactive, GDP-bound state, thereby enhancing the available target for the G12C inhibitors.[4][8] This synergistic relationship leads to a more profound and durable suppression of MAPK signaling than either agent alone.[4][6][7]
Caption: this compound enhances the efficacy of KRAS G12C inhibitors by trapping KRAS in the GDP-bound state.
Overcoming Therapeutic Resistance
A significant challenge with targeted therapies is the development of resistance. In the case of KRAS G12C inhibitors, resistance often arises from the reactivation of RAS effector signaling through feedback mechanisms.[4][5] Inhibition of the MAPK pathway can relieve a negative feedback loop, leading to increased activity of upstream receptor tyrosine kinases (RTKs) and, consequently, increased Sos1 activity.[4] This "adaptive resistance" can restore the activation of wild-type RAS or newly synthesized KRAS G12C proteins.[4] By co-targeting Sos1, this feedback loop is broken, preventing the reactivation of MAPK signaling and delaying or overcoming the development of resistance.[4][6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Sos1 inhibitors.
Table 1: In Vitro Activity of Sos1 Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay | Endpoint | Value | Reference |
| BI-3406 | MIA PaCa-2 | G12C | Growth Inhibition | IC50 | ~1-10 µM | [1] |
| BAY-293 | NCI-H358 | G12C | KRAS-Sos1 Interaction | IC50 | 21 nM | [8] |
| MRTX0902 | Multiple | Various | Anti-proliferative | IC50 | Varies by line | [2] |
| SIAIS562055 | MIA PaCa-2 | G12D | KRAS G12D-Sos1 Interaction | IC50 | 134.5 nM | [10] |
| SIAIS562055 | - | G12C | KRAS G12C-Sos1 Interaction | IC50 | 95.7 nM | [10] |
| P7 (PROTAC) | SW620 | G12V | SOS1 Degradation | DC50 (24h) | 0.59 µM | [11] |
| P7 (PROTAC) | HCT116 | G13D | SOS1 Degradation | DC50 (24h) | 0.75 µM | [11] |
Table 2: Pharmacodynamic Effects of Sos1 Inhibitors
| Compound | Model | KRAS Mutation | Treatment | Biomarker | Change | Reference |
| BI-3406 | MIA PaCa-2 Xenograft | G12C | 50 mg/kg BID | pERK (tumor) | Reduction | [1] |
| BI-3406 | KRAS mutant cell lines | Various | In vitro | GTP-bound KRAS | Rapid Reduction | [1] |
| BAY-293 | KRAS mutant cell line | G12C | In vitro | pERK | ~50% Reduction | [8] |
| BI-3406 + Adagrasib | Lung/CRC Xenografts | G12C | Combination | Tumor Growth | Enhanced Inhibition | [6][7] |
| BI-3406 + G12Ci | H358 cells | G12C | Combination (6h) | MAPK Transcriptional Activity | Enhanced Inhibition | [4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols for key experiments.
Western Blotting for Phospho-ERK (pERK) Analysis
This protocol is used to quantify the inhibition of the MAPK pathway.
-
Cell Culture and Treatment: Plate KRAS mutant cells (e.g., MIA PaCa-2, NCI-H358) and allow them to adhere. Treat with Sos1 inhibitor (e.g., BI-3406) at various concentrations and time points (e.g., 0, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantification: Densitometry is performed to quantify the ratio of pERK to total ERK.
RAS-GTP Pulldown Assay
This assay measures the amount of active, GTP-bound KRAS.
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a magnesium-containing lysis buffer.
-
Affinity Precipitation: Incubate clarified cell lysates with RAF-RBD (RAS-binding domain) agarose beads for 1 hour at 4°C. The RBD of RAF specifically binds to the GTP-bound form of RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-RAS or KRAS-specific antibody.
-
Input Control: Run a parallel Western blot on a small fraction of the total cell lysate to determine the total amount of KRAS protein.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of Sos1 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million KRAS mutant cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., NOD/SCID).[4]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, Sos1 inhibitor, KRAS G12C inhibitor, combination).
-
Drug Administration: Administer drugs as per the defined schedule (e.g., BI-3406 at 50 mg/kg twice daily via oral gavage).[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study (or at specific time points), collect tumors for biomarker analysis (e.g., pERK levels by IHC or Western blot).[1]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Caption: A typical workflow for assessing the in vivo efficacy of this compound using xenograft models.
Conclusion and Future Directions
Inhibition of Sos1 represents a highly promising strategy for the treatment of KRAS-mutant cancers. The mechanism of action is well-defined, involving the direct disruption of the Sos1:KRAS interaction, which leads to the suppression of oncogenic MAPK signaling. The true potential of this approach appears to lie in combination therapies, particularly with next-generation KRAS G12C inhibitors, where Sos1 inhibition can produce synergistic anti-tumor effects and combat therapeutic resistance.[4][6][7] The role of the related protein SOS2 in modulating sensitivity to Sos1 inhibitors warrants further investigation, and the SOS1/SOS2 expression ratio may serve as a valuable predictive biomarker.[12] Furthermore, the development of SOS1-targeting PROTACs, which induce protein degradation rather than just inhibition, offers a novel and potentially more potent therapeutic avenue.[10][11] As clinical trials for Sos1 inhibitors advance, a deeper understanding of their complex interplay with the KRAS signaling network will be essential for optimizing their use in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling of Sos1-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-15 is an orally active, potent inhibitor of Son of sevenless homolog 1 (SOS1) with a reported IC50 of 5 nM.[1] As a critical guanine nucleotide exchange factor (GEF), SOS1 facilitates the activation of KRAS by promoting the exchange of GDP for GTP.[2] This activation is a pivotal step in the RAS/MAPK signaling cascade, a pathway frequently dysregulated in various human cancers. Consequently, inhibiting SOS1 presents a compelling therapeutic strategy for tumors driven by aberrant KRAS signaling. This technical guide delineates the downstream signaling effects of this compound, drawing upon the established mechanism of action of potent SOS1 inhibitors.
Core Mechanism of Action
This compound, like other potent SOS1 inhibitors such as BI-3406 and BAY-293, functions by disrupting the protein-protein interaction between SOS1 and KRAS.[3][4][5][6][7] By binding to the catalytic site of SOS1, the inhibitor prevents SOS1 from engaging with GDP-bound (inactive) KRAS. This blockade effectively halts the nucleotide exchange process, leading to an accumulation of inactive KRAS and a subsequent reduction in the levels of active, GTP-bound KRAS.
Downstream Signaling Pathways
The primary and most well-characterized downstream consequence of SOS1 inhibition is the suppression of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[6][8][9] This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of SOS1 leads to a cascade of inhibitory effects on downstream signaling nodes.
Key Downstream Effects:
-
Reduced ERK Phosphorylation: A direct and measurable consequence of SOS1 inhibition is the decreased phosphorylation of ERK (pERK). This can be quantified by techniques such as Western blotting and serves as a key biomarker for target engagement. In KRAS wild-type cells, potent SOS1 inhibitors can lead to a complete inhibition of the RAS-RAF-MEK-ERK pathway, while in KRAS-mutant cell lines, a reduction of approximately 50% in pERK levels is often observed.[6]
-
Inhibition of Cell Proliferation: By dampening the MAPK pathway's pro-growth signals, this compound is expected to exert an anti-proliferative effect, particularly in cancer cell lines harboring KRAS mutations.[4][6] This effect can be quantified using cell viability assays.
Quantitative Data Summary
The following tables summarize the in vitro potency of various SOS1 inhibitors across different KRAS mutant cell lines. This data provides a comparative landscape for the expected activity of this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | SOS1 | 5 | Not Specified |
| BAY-293 | KRAS-SOS1 Interaction | 21 | Biochemical |
| MRTX0902 | SOS1:KRAS Interaction (WT KRAS) | 13.8 | Biochemical |
| MRTX0902 | SOS1:KRAS Interaction (KRAS G12D) | 16.6 | Biochemical |
| MRTX0902 | SOS1:KRAS Interaction (KRAS G12V) | 24.1 | Biochemical |
| MRTX0902 | SOS1:KRAS Interaction (KRAS G12C) | 30.7 | Biochemical |
| BI-3406 | SOS1 | 4 | Biochemical |
| Inhibitor | Cell Line | KRAS Mutation | pERK Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) |
| BAY-293 | K-562 | WT | Submicromolar | 595 |
| BAY-293 | MOLM-13 | WT | Not Specified | >3580 |
| BAY-293 | NCI-H358 | G12C | Not Specified | >3580 |
| BAY-293 | Calu-1 | G12C | Not Specified | 3580 |
| MRTX0902 | MKN1 | WT (amplified) | 39.6 | >1000 |
| MRTX0902 | NCI-H1975 | EGFR mutant | <250 | <250 |
| MRTX0902 | OCI-AML5 | SOS1 mutant | <250 | <250 |
| BI-3406 | DLD-1 | G13D | 24 | 36 |
Experimental Protocols
Detailed methodologies for key experiments to assess the downstream effects of this compound are provided below.
Western Blotting for pERK and Total ERK
Objective: To determine the effect of this compound on the phosphorylation of ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-pERK, typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the pERK antibodies and then re-probed with the total ERK antibody following the same procedure.
Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To measure the anti-proliferative effect of this compound on cancer cells grown in 3D culture.
Materials:
-
Opaque-walled multiwell plates suitable for luminescence readings.
-
CellTiter-Glo® 3D Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled plates to form 3D spheroids. Treat the spheroids with a dilution series of this compound.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.[8]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
RAS Activation Assay (GTP-RAS Pulldown)
Objective: To directly measure the levels of active, GTP-bound RAS in cells treated with this compound.
Materials:
-
RAS activation assay kit (containing RAF1-RBD agarose beads).
-
Lysis/Binding/Wash Buffer.
-
GTPγS (for positive control) and GDP (for negative control).
-
Anti-pan-RAS antibody.
Procedure:
-
Cell Lysis and Control Treatment: Treat cells with this compound, then lyse. For controls, treat lysates with GTPγS (non-hydrolyzable GTP analog) or GDP.
-
Pulldown of Active RAS:
-
Incubate cell lysates with RAF1-RBD agarose beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to GTP-bound RAS.
-
Pellet the beads by centrifugation and wash several times with wash buffer.
-
-
Western Blotting:
-
Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Analyze the eluted proteins by Western blotting using an anti-pan-RAS antibody.
-
Conclusion
This compound, as a potent SOS1 inhibitor, is poised to be a valuable tool for investigating KRAS-driven cancers. Its primary downstream effect is the suppression of the MAPK signaling pathway, leading to reduced ERK phosphorylation and inhibition of cell proliferation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the cellular and molecular consequences of SOS1 inhibition with this compound and similar compounds. Further investigation into its effects on other potential downstream pathways, such as the PI3K-Akt pathway, and its in vivo efficacy will be crucial for its development as a potential therapeutic agent.
References
- 1. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 4. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [be.promega.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pubcompare.ai [pubcompare.ai]
Unveiling the Cellular Targets of Sos1-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sos1-IN-15, also identified as Compound 37, is a potent and orally bioavailable small-molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1) protein. As a critical guanine nucleotide exchange factor (GEF) for RAS proteins, SOS1 plays a pivotal role in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers. This technical guide provides an in-depth analysis of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. The information compiled herein is intended to support further research and development of SOS1 inhibitors as a therapeutic strategy for KRAS-driven malignancies.
Core Cellular Target: SOS1
The primary cellular target of this compound is the Son of Sevenless homolog 1 (SOS1) protein. This compound functions by directly binding to SOS1 and disrupting its protein-protein interaction (PPI) with KRAS. This inhibitory action prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby maintaining KRAS in its inactive, GDP-bound state and attenuating downstream oncogenic signaling.
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | IC₅₀ (nM) |
| Biochemical | SOS1::KRAS(G12C) Interaction | Inhibition of PPI | 5.0 |
| Cellular | DLD-1 (KRAS G13D) | p-ERK Inhibition | 18 |
| Cellular | NCI-H358 (KRAS G12C) | Antiproliferation (3D) | 110 |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC₅₀ (nM) | Selectivity (fold vs. SOS1) |
| SOS1 | Biochemical PPI | 5.0 | 1 |
| SOS2 | Biochemical PPI | >10,000 | >2000 |
| EGFR | Kinase Activity | >10,000 | >2000 |
| HER2 | Kinase Activity | >10,000 | >2000 |
| VEGFR2 | Kinase Activity | >10,000 | >2000 |
| c-Met | Kinase Activity | >10,000 | >2000 |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Endpoint | Result |
| Mia-paca-2 Xenograft (KRAS G12C) | 50 mg/kg, p.o., q.d. | Tumor Growth Inhibition | 71% |
Signaling Pathway Modulation
This compound primarily impacts the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By inhibiting the initial activation step of KRAS, it effectively dampens the entire downstream cascade, which is crucial for cell proliferation, differentiation, and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SOS1::KRAS(G12C) TR-FRET Interaction Assay
This biochemical assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.
Sos1-IN-15: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-15, also identified as Compound 37, is an orally active and potent inhibitor of Son of Sevenless homolog 1 (Sos1).[1][2] Sos1 is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central regulators of cell growth, proliferation, and survival.[3] The aberrant activation of the RAS/MAPK signaling pathway is a hallmark of many human cancers, making Sos1 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows for its investigation in a basic cancer research setting.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between Sos1 and KRAS.[4] Sos1 facilitates the exchange of GDP for GTP on RAS proteins, a critical step for their activation. By inhibiting this interaction, this compound prevents the loading of GTP onto KRAS, thereby locking it in an inactive, GDP-bound state. This, in turn, leads to the downregulation of the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is hyperactivated in many KRAS-driven cancers.[3] The inhibition of this pathway ultimately results in reduced cancer cell proliferation and tumor growth.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related Sos1 inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 37) | 5 | Not Specified | [1][2] |
| BI-3406 | 8.3 | SOS1::KRAS(G12C) Interaction | [4] |
| BAY-293 | Not Specified | SOS1::KRAS(G12C) Interaction | [4] |
| Compound 14 | 6.0 | SOS1::KRAS(G12C) Interaction | [4] |
| Compound 22f | 2.7 | Pure SOS1 Inhibition | [4] |
| MRTX0902 | 15 | SOS1-mediated GTP exchange (HTRF) | [5] |
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Compound 37 | Mia-paca-2 | 178 ± 42 | 3-D Cell Proliferation | [4] |
| MRTX0902 | MKN1 | 39.6 | pERK Modulation | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating this compound, the following diagrams are provided.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of a Sos1 inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Sos1 inhibitors like this compound.
KRAS-Sos1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding between KRAS and Sos1 and to quantify the inhibitory effect of compounds like this compound.
-
Materials:
-
Tagged recombinant human KRAS (e.g., GST-tagged) and Sos1 (e.g., His-tagged) proteins.
-
HTRF donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-XL665) antibodies.
-
Assay buffer (consult kit manufacturer's recommendation).
-
384-well low volume white plates.
-
This compound or other test compounds.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense 2 µL of the compound dilutions into the wells of the 384-well plate.
-
Prepare a mix of Tag1-Sos1 and Tag2-KRAS-G12C proteins in the assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Prepare a mix of the anti-Tag1-Terbium and anti-Tag2-XL665 detection antibodies.
-
Add 4 µL of the detection antibody mix to each well.
-
Seal the plate and incubate at room temperature for the time specified by the assay kit (typically 2 hours to overnight).[7]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
KRAS-mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358).
-
Complete cell culture medium.
-
96-well clear bottom white plates.
-
This compound or other test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value for cell growth inhibition.
-
Phospho-ERK (pERK) Western Blot
This assay is used to determine the effect of this compound on the phosphorylation state of ERK, a key downstream effector in the MAPK pathway.
-
Materials:
-
KRAS-mutant cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of pERK.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
KRAS-mutant cancer cell line.
-
Matrigel matrix.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., once or twice daily).[8] Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of pERK levels by Western blot or immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a potent and orally active inhibitor of the Sos1-KRAS interaction, representing a promising therapeutic strategy for KRAS-driven cancers. Its mechanism of action, involving the suppression of the RAS/MAPK signaling pathway, has been validated through various in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel Sos1 inhibitors in the context of basic cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossombio.com [blossombio.com]
- 8. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of Sos1-IN-15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sos1-IN-15 is a potent and orally bioavailable small molecule inhibitor of Son of sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) for KRAS. By disrupting the protein-protein interaction between Sos1 and KRAS, this compound effectively blocks the reloading of KRAS with GTP, thereby inhibiting its activation and downstream oncogenic signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and tumor growth. Sos1 plays a pivotal role in the activation of both wild-type and mutant KRAS by catalyzing the exchange of GDP for GTP. Therefore, inhibiting the Sos1-KRAS interaction presents a compelling therapeutic strategy for the treatment of KRAS-driven malignancies. This compound (also referred to as compound 37) has emerged as a promising inhibitor in this class, demonstrating potent biochemical and cellular activity, as well as in vivo efficacy.[1][2]
Mechanism of Action
This compound functions as a direct inhibitor of the Sos1-KRAS protein-protein interaction. It binds to a pocket on Sos1, preventing it from engaging with KRAS. This blockade of the interaction has a critical consequence: it inhibits the Sos1-mediated exchange of GDP for GTP on KRAS. As a result, KRAS remains in its inactive, GDP-bound state, and the downstream signaling cascades, most notably the MAPK/ERK pathway, are suppressed. This leads to a reduction in cell proliferation and tumor growth in KRAS-dependent cancer models.
References
Sos1-IN-15: A Technical Guide to a Potent Chemical Probe for SOS1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sos1-IN-15, a potent and orally active inhibitor of Son of Sevenless homolog 1 (SOS1). As a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, SOS1 represents a key therapeutic target in various RAS-driven cancers. This guide details the mechanism of action of this compound, presents its biochemical activity in comparison to other known SOS1 inhibitors, and provides detailed experimental protocols for its application as a chemical probe.
The Role of SOS1 in RAS/MAPK Signaling
SOS1 is a critical activator of the RAS/MAPK signaling pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival.[1] It functions by catalyzing the exchange of GDP for GTP on RAS proteins, thereby switching them to their active, signal-transducing state.[2] Receptor Tyrosine Kinase (RTK) activation leads to the recruitment of the Grb2-SOS1 complex to the plasma membrane, where SOS1 engages with RAS.[3] Furthermore, active GTP-bound RAS can allosterically bind to a distinct site on SOS1, creating a positive feedback loop that amplifies RAS activation.[4] Given that mutations in RAS genes are prevalent in many human cancers, inhibiting its upstream activator, SOS1, has emerged as a compelling therapeutic strategy.[5][6]
This compound: A Potent SOS1 Inhibitor
This compound is a small molecule inhibitor designed to disrupt the function of SOS1. Its primary mechanism of action is the inhibition of the protein-protein interaction between SOS1 and KRAS.[5][7] By occupying a specific pocket on SOS1, the inhibitor prevents the formation of the KRAS-SOS1 complex, thereby blocking the nucleotide exchange and subsequent activation of RAS and its downstream effectors.[7]
Quantitative Data and Comparative Analysis
This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[8][9] This positions it as a highly effective tool for studying SOS1 function. The following table summarizes the reported biochemical activity of this compound and compares it with other well-characterized SOS1 inhibitors.
| Compound | Target/Assay | IC50 (nM) | Reference |
| This compound | SOS1 | 5 | [8][9] |
| Sos1-IN-2 | SOS1 | 5 | [9] |
| Sos1-IN-3 | SOS1 | 5 | [9] |
| Sos1-IN-14 | SOS1 | 3.9 | [9] |
| Sos1-IN-16 | SOS1 | 7.2 | [9] |
| BAY-293 | KRAS-SOS1 Interaction | 21 | [8][10] |
| BI-3406 | SOS1 | ~6 | [11] |
| Sos1-IN-7 | SOS1-G12D | 20 | [8] |
| Sos1-IN-7 | SOS1-G12V | 67 | [8] |
| Sos1-IN-8 | SOS1-G12D | 11.6 | [8] |
| Sos1-IN-8 | SOS1-G12V | 40.7 | [8] |
Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes.[12]
Experimental Protocols and Workflows
The following are generalized protocols for utilizing this compound as a chemical probe to investigate SOS1 function in biochemical and cellular contexts.
This protocol outlines a method to measure the IC50 of this compound by monitoring the exchange of fluorescently labeled GDP for GTP on KRAS.
Materials:
-
Recombinant human SOS1 protein (catalytic domain)
-
Recombinant human KRAS protein (e.g., KRAS G12C)
-
BODIPY-GDP
-
GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
This compound stock solution (in DMSO)
-
384-well microplate, black
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further into Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Protein-Nucleotide Loading: Incubate KRAS with a molar excess of BODIPY-GDP in Assay Buffer for 60 minutes at room temperature to allow for nucleotide loading.
-
Inhibition Reaction: In the microplate, add the diluted this compound or DMSO control.
-
Add the SOS1 protein to each well to a final concentration known to give a robust signal.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to SOS1.
-
Initiate Exchange Reaction: Add the KRAS/BODIPY-GDP complex to all wells.
-
Immediately add a high concentration of unlabeled GTP to initiate the exchange reaction.
-
Data Acquisition: Monitor the decrease in fluorescence polarization over time as the smaller, fluorescent BODIPY-GDP is displaced by the non-fluorescent GTP.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[13]
This protocol assesses the ability of this compound to inhibit the RAS/MAPK pathway in cells by measuring the phosphorylation of ERK, a key downstream effector.[5]
Materials:
-
KRAS-mutant cancer cell line (e.g., SW620, MIA PaCa-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Growth factor (e.g., EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and a DMSO control) for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RAS/MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies (anti-pERK, anti-tERK, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal for each condition. Compare the normalized pERK levels in inhibitor-treated samples to the DMSO control to determine the extent of pathway inhibition.
Conclusion
This compound is a high-potency, orally active inhibitor of the SOS1-KRAS interaction.[8][9] Its low nanomolar IC50 value makes it an excellent chemical probe for elucidating the complex roles of SOS1 in normal physiology and in disease states, particularly in RAS-driven malignancies. The data and protocols presented in this guide provide a solid foundation for researchers to employ this compound in their studies to further investigate the SOS1 signaling axis and explore its therapeutic potential.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise [ouci.dntb.gov.ua]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Sos1-IN-15: A Technical Overview of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sos1-IN-15, a potent and orally active inhibitor of Son of Sevenless 1 (Sos1). The document details its mechanism of action, presents quantitative data on its efficacy in cell proliferation, outlines experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the interaction between Sos1 and KRAS.[1][2] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating the small GTPase RAS.[3][4] In its inactive state, RAS is bound to GDP. Sos1 facilitates the exchange of GDP for GTP, leading to the activation of RAS. Activated, GTP-bound RAS then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to regulating cell proliferation, differentiation, and survival.[5][6][7] By disrupting the SOS1-KRAS interaction, this compound prevents the activation of RAS, thereby inhibiting these downstream pro-proliferative signals.[3][7][8]
Quantitative Data on Anti-Proliferative Activity
The inhibitory effects of this compound on cell proliferation have been quantified in both in vitro and in vivo models.
In Vitro Efficacy
This compound has demonstrated potent inhibition of cancer cell proliferation. A key study highlighted its effect on the Mia-paca-2 human pancreatic cancer cell line.
| Cell Line | Compound | Incubation Time | IC50 |
| Mia-paca-2 | This compound | 72 hours | 178 ± 42 nM[1] |
| Biochemical Assay | This compound | N/A | 5 nM[1][2] |
In Vivo Efficacy
In a preclinical mouse model, oral administration of this compound resulted in significant tumor growth inhibition.
| Animal Model | Compound | Dosage | Administration Route | Treatment Duration | Tumor Inhibition |
| Mice | This compound | 50 mg/kg | Oral (p.o.), daily | 22 days | 49%[1] |
No animal mortality or significant differences in the mice's body weight were observed during the study period.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the anti-proliferative effects of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Cell Line: Mia-paca-2 (human pancreatic cancer cells).
Materials:
-
This compound (Compound 37)
-
Mia-paca-2 cells
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Mia-paca-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium, with concentrations ranging from 0.1 nM to 0.1 mM.[1]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
Animal Model: Immunocompromised mice bearing Mia-paca-2 tumor xenografts.
Materials:
-
This compound (Compound 37)
-
Vehicle solution (e.g., a mixture of water, PEG, DMSO, and Tween 80)
-
Male ICR mice (or other suitable strain)
-
Mia-paca-2 cells
-
Calipers
Procedure:
-
Subcutaneously implant Mia-paca-2 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a dosage of 50 mg/kg, once daily.[1] Administer the vehicle solution to the control group.
-
Monitor tumor volume and body weight regularly throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Continue the treatment for a period of 22 days.[1]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the Sos1 signaling pathway and a typical experimental workflow for evaluating Sos1 inhibitors.
Caption: The Sos1-RAS-MAPK/PI3K signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for assessing the anti-proliferative effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Sos1-IN-15 Dosage for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1 (Son of sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, proliferation, and differentiation.[1] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target. Sos1-IN-15 is a potent and orally active inhibitor of the Sos1-KRAS interaction, showing promise in preclinical studies for the treatment of KRAS-driven cancers.[2]
These application notes provide a comprehensive guide for the use of this compound and other structurally related Sos1 inhibitors in mouse models of cancer. The protocols outlined below are based on published studies using orally bioavailable Sos1 inhibitors and are intended to serve as a starting point for in vivo efficacy and pharmacodynamic studies.
Mechanism of Action of Sos1
Sos1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated, GTP-bound RAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which drive cell proliferation and survival. Sos1 itself is subject to complex regulation, including a positive feedback loop where active RAS-GTP can bind to an allosteric site on Sos1, enhancing its GEF activity. Sos1 inhibitors like this compound function by disrupting the protein-protein interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling.
Caption: Sos1 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data: In Vivo Dosages of Oral Sos1 Inhibitors
While specific in vivo dosage data for this compound is not yet publicly available, the following tables summarize dosages for structurally and functionally similar, orally bioavailable Sos1 inhibitors, BI-3406 and MRTX0902, which can be used as a reference for designing initial dose-finding studies for this compound.
Table 1: In Vivo Dosages of BI-3406 in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 12 or 50 mg/kg | Oral Gavage | Twice Daily | [3] |
| SW620 Xenograft | Colorectal Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [3] |
| LoVo Xenograft | Colorectal Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [3] |
| A549 Xenograft | Non-Small Cell Lung Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [3] |
| KRAS G12D LUAD GEMM | Lung Adenocarcinoma | 100 mg/kg | Oral Gavage | Once Daily | [4] |
| NCI-H2122 Xenograft | Non-Small Cell Lung Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [5] |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [5] |
| SW837 Xenograft | Colorectal Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [5] |
| B8032 PDX | Colorectal Cancer | 50 mg/kg | Oral Gavage | Twice Daily | [5] |
Table 2: In Vivo Dosages of MRTX0902 in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| NCI-H1435 Xenograft | Non-Small Cell Lung Cancer | 25 or 50 mg/kg | Oral Gavage | Twice Daily | [1] |
| LN229 Xenograft | Glioblastoma | 50 mg/kg | Oral Gavage | Twice Daily | [1] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Studies
Caption: General Experimental Workflow for In Vivo Studies.
Protocol 2: Preparation and Administration of Oral Sos1 Inhibitor Formulation
Disclaimer: The optimal dosage and formulation for this compound must be determined empirically. The following protocol is based on the formulation of BI-3406 and serves as a starting point.[4][6]
Materials:
-
This compound (or other Sos1 inhibitor)
-
Vehicle solution (e.g., 0.5% Natrosol in water)
-
Sterile water for injection
-
1 M HCl (if required for solubilization)
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., starting with a range of 10-100 mg/kg) and the number and weight of the mice, calculate the total amount of inhibitor needed.
-
Prepare the vehicle solution: Prepare a 0.5% (w/v) solution of Natrosol in sterile water. Mix thoroughly until a clear, homogeneous solution is formed.
-
Prepare the drug suspension:
-
Weigh the calculated amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
If the compound has low solubility, addition of 1 equimolar HCl may be necessary to aid dissolution, followed by pH adjustment if required.[4][6]
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure delivery to the stomach.
-
Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the drug suspension. The typical administration volume for mice is 5-10 mL/kg.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 3: Xenograft Mouse Model and Efficacy Evaluation
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)
-
KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
-
Treatment and Monitoring:
-
Administer this compound or vehicle control as described in Protocol 2 at the predetermined dose and schedule.
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
-
Protocol 4: Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement and inhibition of downstream signaling by this compound.
Procedure:
-
Study Design:
-
Use tumor-bearing mice as described in Protocol 3.
-
Administer a single dose of this compound.
-
Collect tumors and/or plasma at various time points post-dose (e.g., 1, 3, 6, 24 hours) to assess the duration of target inhibition.[1]
-
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tumor tissues.
-
Perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins, such as ERK (p-ERK) and AKT (p-AKT), as well as total protein levels as loading controls. A reduction in the p-ERK/total ERK ratio would indicate target engagement.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for p-ERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.
-
Concluding Remarks
The provided protocols and data for related compounds offer a solid foundation for initiating in vivo studies with this compound. It is crucial to conduct initial dose-finding and tolerability studies to establish a safe and effective dose range for this compound in the chosen mouse model. Subsequent efficacy studies, coupled with robust pharmacodynamic analysis, will be essential to fully characterize the in vivo antitumor activity of this promising Sos1 inhibitor.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Sos1-IN-15 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sos1-IN-15 in xenograft models, particularly for KRAS-driven cancers. The information is compiled from preclinical data and general best practices for xenograft studies with small molecule inhibitors.
Introduction to this compound
This compound is a potent and orally active inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS[1]. In many cancers, mutations in the KRAS gene lead to its constitutive activation, driving uncontrolled cell growth and proliferation through downstream signaling pathways like the MAPK/ERK pathway. By binding to SOS1, this compound prevents the interaction between SOS1 and RAS, thereby inhibiting the conversion of inactive GDP-bound RAS to its active GTP-bound form. This mechanism makes this compound a promising therapeutic agent for the treatment of KRAS-driven cancers. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in xenograft models[2].
Mechanism of Action: Sos1 Inhibition
The RAS signaling cascade is a pivotal pathway in regulating cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. SOS1 is a key upstream regulator of this pathway. The diagram below illustrates the role of SOS1 and the mechanism of action of this compound.
Caption: SOS1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and other relevant Sos1 inhibitors in xenograft models.
Table 1: In Vivo Efficacy of this compound
| Compound | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| This compound (Compound 37) | Mia-paca-2 (Pancreatic) | Oral | Not Specified | 71% tumor growth inhibition | [2] |
Table 2: In Vivo Efficacy of Other Sos1 Inhibitors
| Compound | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| BI-3406 | MIA PaCa-2 (Pancreatic) | Oral | 12 or 50 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [3] |
| BI-3406 | SW620 (Colorectal) | Oral | 50 mg/kg, twice daily | Significant tumor growth inhibition | [3] |
| BI-3406 | LoVo (Colorectal) | Oral | 50 mg/kg, twice daily | Significant tumor growth inhibition | [3] |
| BI-3406 | A549 (NSCLC) | Oral | 50 mg/kg, twice daily | Significant tumor growth inhibition | [3] |
| BI-3406 + Adagrasib | NCI-H2122 (NSCLC) | Not Specified | 50 mg/kg (BI-3406) | Enhanced anti-tumor response | [4] |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound. As the specific dosage and vehicle for this compound are not publicly available, a representative protocol based on the administration of similar oral Sos1 inhibitors is provided.
Experimental Workflow for Xenograft Study
Caption: General Experimental Workflow for a Xenograft Study.
Protocol 1: Mia PaCa-2 Xenograft Model and this compound Administration
1. Cell Culture and Preparation:
-
Culture Mia PaCa-2 human pancreatic cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Allow mice to acclimatize for at least one week before the study begins.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Vehicle Preparation (Representative): A common vehicle for oral administration of small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The final formulation should be a homogenous suspension.
-
This compound Formulation (Representative Dosage): Based on data from similar Sos1 inhibitors like BI-3406, a starting dosage for efficacy studies could be in the range of 25-50 mg/kg. The precise dose should be determined based on tolerability and pharmacokinetic studies if possible.
-
Administration: Administer this compound or the vehicle control orally once daily (qd) via gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
4. Endpoint and Data Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumors can be processed for further analysis, such as Western blotting for pERK levels or immunohistochemistry (IHC).
Disclaimer: This protocol is a representative guideline. The optimal dosage, vehicle, and administration schedule for this compound should be empirically determined through dose-finding and tolerability studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-ERK Following Sos1-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of the Ras/Raf/MEK/ERK (MAPK) signaling pathway by the small molecule inhibitor Sos1-IN-15, using Western blotting to detect phosphorylated ERK (p-ERK).
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS by facilitating the exchange of GDP for GTP.[1][2][3] The activation of RAS initiates a downstream signaling cascade, most notably the MAPK pathway, which is crucial for cell proliferation and survival.[2] In many cancers, mutations in RAS or upstream regulators lead to the hyperactivation of this pathway. This compound is a potent and orally active inhibitor of Sos1 with an IC50 of 5 nM. By disrupting the interaction between Sos1 and KRAS, this compound is designed to block the activation of RAS and subsequently inhibit the downstream phosphorylation of MEK and ERK.[4]
The following protocol details the use of Western blotting to quantify the reduction in ERK phosphorylation (at Thr202/Tyr204) in cancer cells following treatment with this compound, providing a method to evaluate the inhibitor's efficacy and mechanism of action. In cancer cells with wild-type KRAS, complete inhibition of the RAS-RAF-MEK-ERK pathway has been observed with Sos1 inhibitors.[1][2] In mutant KRAS cell lines, Sos1 inhibition can lead to a significant reduction in p-ERK levels, often around 50%.[1][2]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow for the Western blot protocol.
Caption: Inhibition of the Sos1-ERK signaling pathway by this compound.
Caption: General workflow for Western blot analysis of p-ERK.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the Western blot protocol. These should be optimized for your specific cell line and experimental setup.
| Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration Range | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration. |
| Incubation Time | 1 - 24 hours | Time-course experiments are recommended to find the peak of inhibition. |
| Antibodies | ||
| Primary: p-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 | Recommended for detecting the dually phosphorylated, active form of ERK.[5][6] |
| Primary: Total ERK1/2 | 1:1000 - 1:2000 | Used as a loading control to normalize p-ERK levels. |
| Secondary: Anti-rabbit or Anti-mouse HRP-conjugated | 1:2000 - 1:10000 | Choose based on the host species of the primary antibody. |
| Protein Loading | ||
| Total Protein per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
Experimental Protocol: Western Blot for p-ERK
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to measure changes in p-ERK levels.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: As required for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na3VO4, 1 mM NaF, protease inhibitor cocktail). Keep on ice.
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels (10% or 4-12% gradient), running buffer, loading buffer
-
Western Blot: PVDF membrane, transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk for blocking when detecting phosphoproteins.
-
Antibodies: Primary antibodies for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2; HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
(Optional) For studies on stimulated ERK activation, serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels.[5]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 1, 6, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 2x SDS-PAGE sample loading buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be probed for total ERK. After imaging for p-ERK, strip the membrane using a mild stripping buffer, block again, and then probe with the primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as described above.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-ERK should be normalized to the level of total ERK for each sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-15: A Potent Inhibitor of the SOS1-KRAS Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular activity and experimental protocols for Sos1-IN-15 (also known as Compound 37), a potent and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a frequently mutated oncogene in human cancers. By disrupting the SOS1-KRAS interaction, this compound offers a promising therapeutic strategy for treating KRAS-driven malignancies.
Cellular Sensitivity to this compound
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. Notably, KRAS-mutant cancer cell lines, particularly those with a high dependence on the RAS-MAPK signaling pathway, are susceptible to this compound.
Summary of In Vitro and In Vivo Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result | Citation |
| Biochemical Assay | SOS1-KRAS Interaction | IC50 | 5 nM | [1] |
| Cell-Based Assay | Mia-paca-2 (KRAS G12C) | IC50 | 178 ± 42 nM | [1][2] |
| In Vivo Xenograft Model | Mia-paca-2 (KRAS G12C) | Tumor Growth Inhibition | 71% (administered alone) | [1][3] |
Signaling Pathway Modulated by this compound
This compound functions by inhibiting the guanine nucleotide exchange activity of SOS1 on KRAS. This leads to a reduction in the levels of active, GTP-bound KRAS, and consequently, the downregulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing SOS1 inhibitors and can be adapted for use with this compound.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Sensitive cancer cell line (e.g., Mia-paca-2)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway, such as ERK.
Materials:
-
This compound
-
Sensitive cancer cell line (e.g., DLD-1)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Compare the p-ERK levels in treated samples to the DMSO control to determine the extent of inhibition.
-
These application notes and protocols provide a foundation for researchers to investigate the effects of this compound on sensitive cell lines. The provided data and methodologies should facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this promising SOS1 inhibitor.
References
Application Notes and Protocols for Efficacy Studies of Sos1-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of Sos1-IN-15, a potent and selective inhibitor of Son of Sevenless homolog 1 (Sos1). The protocols outlined below cover key in vitro and in vivo experiments to characterize the activity of this compound and its impact on KRAS-driven cancers.
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP.[1][2][3] In cancers with KRAS mutations, Sos1 activity is crucial for maintaining the active GTP-bound state of KRAS, thereby promoting downstream signaling pathways that drive tumor cell proliferation and survival.[1][4] this compound is an orally active inhibitor of Sos1 with an IC50 of 5 nM.[5] By inhibiting the Sos1-KRAS interaction, this compound is expected to reduce the levels of active RAS-GTP, leading to the suppression of downstream signaling, such as the MAPK pathway, and consequently inhibiting tumor growth.[6][7][8]
These protocols are intended to serve as a starting point and may require optimization based on the specific cell lines and animal models used.
In Vitro Efficacy Studies
Cellular Proliferation/Viability Assays
Objective: To determine the anti-proliferative effect of this compound on a panel of cancer cell lines, particularly those with known KRAS mutations.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability.[9][10][11][12] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.[9][10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2 [KRAS G12C], NCI-H358 [KRAS G12C], LoVo [KRAS G13D]) in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a non-linear regression analysis.
Data Presentation:
| Cell Line | KRAS Mutation | This compound IC50 (nM) |
| MIA PaCa-2 | G12C | e.g., 17 |
| NCI-H358 | G12C | e.g., 16 |
| LoVo | G13D | e.g., 10 |
| A549 | G12S | e.g., 1 |
| SW620 | G12V | e.g., >1000 |
Note: The IC50 values are hypothetical examples based on published data for similar Sos1 inhibitors.[13][14]
Apoptosis Assay
Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
Methodology: The Caspase-Glo® 3/7 Assay is a luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15][16]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24, 48, and 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.[16]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.
Data Presentation:
| Treatment Group | 24h (Fold Change in Caspase 3/7 Activity) | 48h (Fold Change in Caspase 3/7 Activity) | 72h (Fold Change in Caspase 3/7 Activity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.1x IC50) | e.g., 1.2 | e.g., 1.5 | e.g., 1.8 |
| This compound (1x IC50) | e.g., 2.5 | e.g., 4.0 | e.g., 6.5 |
| This compound (10x IC50) | e.g., 5.0 | e.g., 8.5 | e.g., 12.0 |
| Staurosporine (Positive Control) | e.g., 10.0 | e.g., 15.0 | e.g., 20.0 |
Note: The fold change values are hypothetical examples.
Western Blot Analysis for Target Engagement and Pathway Modulation
Objective: To confirm that this compound inhibits its target and modulates the downstream MAPK signaling pathway.
Methodology: Western blotting is a technique used to detect specific proteins in a sample.[17][18][19] This protocol will focus on assessing the phosphorylation status of ERK (pERK), a key downstream effector of the MAPK pathway, as a readout of Sos1 activity.[7][19]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells with this compound for a short duration (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
Rabbit anti-Sos1
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize pERK levels to total ERK levels.
Data Presentation:
| Treatment | Time (h) | pERK / Total ERK (Relative to Vehicle) |
| Vehicle Control | 2 | 1.00 |
| This compound (1x IC50) | 2 | e.g., 0.45 |
| This compound (10x IC50) | 2 | e.g., 0.15 |
| Vehicle Control | 6 | 1.00 |
| This compound (1x IC50) | 6 | e.g., 0.30 |
| This compound (10x IC50) | 6 | e.g., 0.10 |
Note: Relative quantification values are hypothetical examples.
In Vivo Efficacy Studies
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology: A xenograft mouse model, where human cancer cells are implanted subcutaneously into immunodeficient mice, is a standard approach to assess the in vivo efficacy of anti-cancer agents.[20][21][22][23] Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated.[24][25]
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 million KRAS-mutant cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[20]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[20]
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once or twice daily.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, 50 mg/kg) orally, once or twice daily. The dosing regimen should be based on prior pharmacokinetic studies.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[25]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % TGI |
| Vehicle Control | - | BID | e.g., 1250 ± 150 | - |
| This compound | 25 | BID | e.g., 750 ± 120 | e.g., 40% |
| This compound | 50 | BID | e.g., 450 ± 90 | e.g., 64% |
Note: The tumor volume and %TGI values are hypothetical examples based on published data for similar Sos1 inhibitors.[4][13]
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 14. Design and Development of Potent SOS1 Inhibitors with Effective Antitumor Activities In Vitro/In Vivo. | Semantic Scholar [semanticscholar.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Measuring Sos1-IN-15 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras proteins, key regulators of cell proliferation, differentiation, and survival through the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of Sos1 activity is implicated in various cancers, making it an attractive therapeutic target.[4][5][6] Sos1-IN-15 is a potent and orally active small molecule inhibitor of Sos1 with an IC50 of 5 nM.[7] These application notes provide detailed protocols to measure the cellular target engagement of this compound, a crucial step in its pharmacological characterization and drug development.
The primary methods described are the Cellular Thermal Shift Assay (CETSA) for direct target binding, and Western Blotting and Co-Immunoprecipitation to assess downstream signaling effects and disruption of protein-protein interactions.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the role of Sos1 in the RAS/MAPK signaling pathway and the mechanism of action for this compound.
Caption: Sos1's role in the RAS/MAPK pathway and this compound's inhibitory action.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][9][10] The principle is that ligand binding increases the thermal stability of the target protein.[9]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., KRAS-mutant cancer cell line like NCI-H358) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Harvest and Lysis:
-
Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein lysate.
-
-
Heat Shock:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a thermal cycler.
-
Include a non-heated control (room temperature).
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully transfer the supernatant (soluble fraction) to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Sos1 (e.g., Cell Signaling Technology #12409 or #5890).[11][12]
-
Use an appropriate secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature for both vehicle and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Expected Data Summary:
| Temperature (°C) | Vehicle (Relative Sos1 Intensity) | This compound (1 µM) (Relative Sos1 Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway. A reduction in p-ERK levels indicates successful inhibition of Sos1 activity.[5]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to activate the RAS/MAPK pathway.
-
-
Cell Lysis and Protein Quantification:
-
Follow the lysis and quantification steps as described in the CETSA protocol.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe membranes with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each condition.
-
Compare the normalized p-ERK levels in this compound-treated cells to the vehicle-treated control.
-
Expected Data Summary:
| This compound (µM) | Normalized p-ERK/Total ERK Ratio |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.75 |
| 1 | 0.30 |
| 10 | 0.10 |
Co-Immunoprecipitation (Co-IP) for Disruption of Sos1-Ras Interaction
This assay determines if this compound disrupts the interaction between Sos1 and Ras.[5][14]
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the Western Blot for downstream signaling, including growth factor stimulation.
-
Use a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Sos1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to collect the beads.
-
-
Wash and Elute:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Ras.
-
Also, probe a separate blot of the input lysates to confirm equal protein loading and an aliquot of the eluate for Sos1 to confirm successful immunoprecipitation.
-
-
Data Analysis:
-
Compare the amount of Ras that co-immunoprecipitated with Sos1 in the vehicle-treated versus this compound-treated samples. A decrease in the Ras signal in the treated samples indicates that the inhibitor disrupts the Sos1-Ras interaction.
-
Expected Data Summary:
| Treatment | Input Ras (Relative Intensity) | IP: Sos1 (Relative Intensity) | Co-IP: Ras (Relative Intensity) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.0 | 1.0 | 0.25 |
Conclusion
These detailed protocols provide a comprehensive framework for researchers to effectively measure the cellular target engagement of this compound. By combining direct binding assays like CETSA with functional assays that assess downstream signaling and protein-protein interactions, a thorough understanding of the inhibitor's mechanism of action within the cellular context can be achieved. This is essential for the continued development and validation of Sos1 inhibitors as potential cancer therapeutics.
References
- 1. Understanding SOS (Son of Sevenless) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOS1 (D3T7T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SOS1-Dependent Signaling Using Sos1-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sos1-IN-15, a potent and orally active inhibitor of Son of sevenless homolog 1 (SOS1), in the investigation of SOS1-dependent signaling pathways. The provided protocols and data will facilitate the study of RAS-driven cancers and the development of novel therapeutic strategies.
Introduction to this compound
This compound (also referred to as Compound 37) is a small molecule inhibitor that targets the interaction between SOS1 and RAS, thereby preventing the SOS1-mediated exchange of GDP for GTP on RAS. This inhibition effectively blocks the activation of RAS and its downstream signaling cascades, such as the MAPK pathway. With a high potency, this compound serves as a valuable tool for elucidating the role of SOS1 in normal cellular processes and in pathological conditions, particularly in cancers harboring KRAS mutations.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other relevant SOS1 inhibitors. This data is crucial for designing experiments and for comparing the activity of different compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SOS1 | 5 | Biochemical Assay | [1] |
| Sos1-IN-2 | SOS1 | 5 | Biochemical Assay | |
| Sos1-IN-3 | SOS1 | 5 | Biochemical Assay | |
| Sos1-IN-14 | SOS1 | 3.9 | Biochemical Assay | [1] |
| Sos1-IN-16 | SOS1 | 7.2 | Biochemical Assay | |
| BI-3406 | SOS1 | - | (Used for comparison) | |
| BAY-293 | KRAS-SOS1 interaction | 21 | Biochemical Assay | [2] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the mechanism of action for this compound.
Caption: SOS1-dependent RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cellular signaling and function. These protocols are based on established methods for other SOS1 inhibitors and can be adapted for use with this compound.
In Vitro SOS1-KRAS Interaction Assay
This protocol describes a biochemical assay to quantify the inhibitory effect of this compound on the protein-protein interaction between SOS1 and KRAS. A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit is a common method for this purpose.
Experimental Workflow:
Caption: Workflow for an in vitro SOS1-KRAS interaction assay.
Materials:
-
KRAS-G12C/SOS1 Binding Assay Kit (e.g., from Cisbio)
-
This compound
-
DMSO (for compound dilution)
-
384-well low volume white plate
-
HTRF®-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in DMSO, and then further dilute in the assay buffer provided in the kit.
-
Prepare the working solutions of Tag1-SOS1, Tag2-KRAS-G12C, and detection antibodies (anti-Tag1-Tb3+ and anti-Tag2-XL665) according to the manufacturer's protocol.[3]
-
-
Assay Plate Setup:
-
Incubation:
-
Seal the plate and incubate for 2 hours at room temperature.[3]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the results against the concentration of this compound to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to SOS1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line expressing SOS1 (e.g., NCI-H358, Mia Paca-2)
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western Blotting (see protocol below)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SOS1 in each sample by Western Blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble SOS1 relative to the unheated control against the temperature for both the vehicle and this compound treated samples. A shift in the melting curve for the this compound treated sample indicates target engagement.
-
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Materials:
-
Cancer cell line (e.g., NCI-H358, SW620)[4]
-
This compound
-
Cell culture medium
-
RIPA lysis buffer [1% NP-40, 0.1% SDS, 0.1% Na-deoxycholate, 10% glycerol, 0.137 mol/L NaCl, 20 mmol/L Tris pH (8.0)] with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SOS1 (e.g., Cell Signaling Technology #5890)[6]
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 6 or 24 hours).[4]
-
Wash cells with cold PBS and lyse with RIPA buffer on ice for 20 minutes.[5]
-
Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates and boil in SDS sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or AlamarBlue®)[7][8][9]
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes to 2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)[10]
-
Cancer cell line (e.g., Mia Paca-2)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Matrigel
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., oral gavage needles)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of the mice.[10]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage) at the desired dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western Blot for p-ERK).
-
Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.
-
These protocols provide a solid foundation for researchers to investigate the biological effects of this compound and its potential as a therapeutic agent. Adaptation of these methods to specific cell lines and experimental questions will be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. blossombio.com [blossombio.com]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Sos1-IN-15 not inhibiting p-ERK levels
Welcome to the technical support center for Sos1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Son of Sevenless homolog 1 (SOS1) inhibitor. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP. By inhibiting SOS1, this compound prevents the formation of the active RAS-GTP complex, which in turn is expected to suppress downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in phosphorylated ERK (p-ERK) levels.[1][2][3]
Q2: What is the expected effect of this compound on p-ERK levels?
A2: In susceptible cell lines, particularly those with mutations in the KRAS-MAPK pathway, treatment with a SOS1 inhibitor like this compound is expected to decrease the levels of p-ERK.[1][2][3] This is a key indicator of target engagement and pathway inhibition.
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: this compound is anticipated to be most effective in cancer cell lines that are dependent on KRAS nucleotide loading for uncontrolled growth.[1] This includes cell lines with genetic alterations in the KRAS–MAPK pathway, such as mutations in KRAS, EGFR, or loss-of-function mutations in NF1.[1][4]
Troubleshooting Guide: this compound Not Inhibiting p-ERK Levels
One of the most common issues encountered is the lack of p-ERK inhibition upon treatment with this compound. This guide provides potential reasons and troubleshooting steps to address this observation.
Diagram: Troubleshooting Logic for this compound Experiments
Caption: A flowchart outlining the logical steps to troubleshoot experiments where this compound fails to inhibit p-ERK.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| 1. Compensatory Signaling via Sos2 | The Sos2 protein is a homolog of Sos1 and can also act as a guanine nucleotide exchange factor for RAS. In cell lines with high levels of Sos2 protein, inhibition of Sos1 alone may be insufficient to block RAS activation and subsequent p-ERK signaling, as Sos2 can compensate for the loss of Sos1 function.[5][6] The relative abundance of SOS1 versus SOS2 can dictate the cellular response to a SOS1 inhibitor.[5][6] | 1.1. Assess Sos2 Expression: Perform Western blot analysis to determine the relative protein levels of Sos1 and Sos2 in your cell line.[5]1.2. Consider Dual Inhibition: In cell lines with high Sos2, consider co-treatment with a Sos2 inhibitor or using a cell line with lower Sos2 expression.[5]1.3. Modulate Experimental Conditions: Reducing serum concentration in the culture media can sometimes diminish the contribution of compensatory signaling pathways.[5] |
| 2. Cell Line-Specific Genetics | The genetic background of the cell line is critical. Certain KRAS mutations (e.g., KRAS Q61 mutants) may be less dependent on SOS1 for their activity.[7] Additionally, co-occurring mutations in genes like PIK3CA can activate parallel signaling pathways that maintain p-ERK levels despite Sos1 inhibition.[7] | 2.1. Verify Mutational Status: Confirm the KRAS and other relevant oncogene (e.g., PIK3CA, NF1, EGFR) mutation status of your cell line.[4]2.2. Select Appropriate Cell Lines: Use cell lines known to be sensitive to Sos1 inhibition. Literature suggests that many KRAS-mutant cell lines show a reduction in p-ERK upon treatment.[1][2] |
| 3. Negative Feedback and Adaptive Resistance | The MAPK pathway is regulated by complex negative feedback loops.[8][9] Inhibition of Sos1 can sometimes lead to the relief of this feedback, resulting in the reactivation of upstream components like receptor tyrosine kinases (RTKs), which can then lead to a rebound in p-ERK signaling over time.[10][11] | 3.1. Time-Course Experiment: Analyze p-ERK levels at multiple time points after this compound treatment. A transient decrease followed by a rebound may indicate adaptive resistance.[8]3.2. Combination Therapy: Combining this compound with inhibitors of upstream RTKs (e.g., EGFR inhibitors) or other nodes in the pathway (e.g., MEK inhibitors) can overcome this resistance.[1][12] |
| 4. Suboptimal Experimental Conditions | Incorrect inhibitor concentration, treatment duration, or issues with the compound itself can lead to a lack of effect. | 4.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for p-ERK inhibition in your specific cell line. IC50 values for p-ERK inhibition by SOS1 inhibitors are often in the nanomolar range.[1]4.2. Verify Compound Activity: Ensure the inhibitor is properly stored and handled. If possible, test its activity in a well-characterized sensitive cell line as a positive control. |
Signaling Pathway
Diagram: The RAS/MAPK Signaling Pathway and the Role of Sos1
Caption: The canonical RAS/MAPK signaling cascade initiated by RTKs, leading to the phosphorylation of ERK.
Experimental Protocols
Western Blot for p-ERK and Total ERK
This protocol provides a general framework for assessing the inhibition of ERK phosphorylation following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a KRAS-mutant cell line like NCI-H358 or MIA PaCa-2) at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 6, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (T202/Y204) and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition. The loading control is used to ensure equal protein loading across lanes.[12]
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Multiple Decisive Phosphorylation Sites for the Negative Feedback Regulation of SOS1 via ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sos1-IN-15 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sos1-IN-15 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 37) is a potent and orally active inhibitor of Son of Sevenless homolog 1 (SOS1) with an IC50 of 5 nM.[1][2][3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by promoting the exchange of GDP for GTP.[5] By inhibiting the interaction between SOS1 and RAS, this compound prevents RAS activation, thereby blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are often hyperactivated in cancer and are critical for cell proliferation and survival.[6] This makes this compound a promising candidate for research in KRAS-driven cancers.[1][2][4]
Q2: What is the typical concentration range for this compound in a cell viability assay?
Given the potent in vitro IC50 of 5 nM, a common starting point for a cell viability assay would be to test a wide range of concentrations spanning several orders of magnitude around this value. A typical dose-response experiment might include concentrations from 0.1 nM to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the EC50 or IC50 in your specific cell line. The optimal concentration will vary depending on the cell type, seeding density, and incubation time.
Q3: How should I prepare and store this compound?
According to supplier datasheets, this compound powder can be stored at -20°C for up to three years.[2] For experimental use, it is typically dissolved in a solvent like DMSO. Once in solution, it should be stored at -80°C for up to one year.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then make serial dilutions in your cell culture medium for your experiments. Avoid repeated freeze-thaw cycles.
Q4: Which cell viability assay is recommended for use with this compound?
Both MTT and CCK-8 (WST-8) assays are suitable for assessing cell viability with this compound. These are colorimetric assays that measure the metabolic activity of viable cells. The choice between them may depend on your laboratory's standard protocols and available equipment. CCK-8 is a one-reagent, more sensitive assay that does not require a solubilization step, which can reduce variability.
Q5: Are there any known off-target effects or interferences with this compound in cell viability assays?
While specific off-target effects for this compound are not extensively documented in the provided search results, compounds with a quinazoline core, which is common for SOS1 inhibitors, have been studied.[7][8] It is always good practice to include proper controls to account for any potential compound-specific interference with the assay reagents. This can be done by running a control plate with the compound in cell-free media to check for any direct reaction with the assay reagents.[9]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Edge Effects | Avoid using the outermost wells of the plate as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO or SDS), ensure complete mixing by pipetting up and down or using a plate shaker.[10] Incubate for a sufficient time to allow for complete dissolution. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound or assay reagents. |
Issue 2: Low Signal or Poor Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Sub-optimal Cell Number | Titrate the cell seeding density to ensure the cells are in the exponential growth phase at the time of the assay. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, masking the effect of the compound. |
| Incorrect Incubation Time | Optimize the incubation time with this compound. A short incubation may not be sufficient to observe a significant effect on cell viability. Conversely, a very long incubation might lead to non-specific cell death. Typical incubation times range from 24 to 72 hours. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from the stock for each experiment. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the SOS1-RAS pathway for survival. Consider using cell lines with known KRAS mutations or those shown to be sensitive to SOS1 inhibition. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in your cell culture, which can metabolize the assay reagents and produce a false-positive signal. |
| Compound Interference | This compound may directly reduce the MTT or CCK-8 reagent. Run a control with media and the compound (without cells) to measure any background absorbance. Subtract this background from your experimental values.[9] |
| Media Components | Phenol red in the culture medium can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium for the assay. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently tap the plate to ensure homogenous color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Data Presentation
Table 1: Example of this compound Concentration Optimization Data
| This compound Concentration | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Absorbance (450 nm) - Replicate 3 | Average Absorbance | % Viability (Relative to Vehicle) |
| Vehicle (0.1% DMSO) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 nM | 1.231 | 1.265 | 1.248 | 1.248 | 98.2% |
| 1 nM | 1.152 | 1.189 | 1.175 | 1.172 | 92.2% |
| 10 nM | 0.899 | 0.921 | 0.910 | 0.910 | 71.6% |
| 100 nM | 0.543 | 0.567 | 0.555 | 0.555 | 43.7% |
| 1 µM | 0.211 | 0.234 | 0.222 | 0.222 | 17.5% |
| 10 µM | 0.105 | 0.112 | 0.108 | 0.108 | 8.5% |
Mandatory Visualizations
Caption: SOS1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SOS1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
Sos1-IN-15 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the investigation of off-target effects for the Sos1 inhibitor, Sos1-IN-15.
Disclaimer: Publicly available data specifically detailing the comprehensive off-target profile of this compound is limited. Therefore, this guide is based on the known characteristics of the broader class of potent Sos1 inhibitors and general principles of small molecule inhibitor profiling. The provided protocols and troubleshooting advice are intended as a general framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by promoting the exchange of GDP for GTP.[1][2][3] By inhibiting SOS1, this compound prevents the formation of the active RAS-GTP complex, thereby blocking downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is essential for cell proliferation and survival.[1]
Q2: Which signaling pathway is the primary on-target focus of this compound?
The primary target pathway is the RAS/MAPK signaling cascade. SOS1 is a key activator of RAS, which sits upstream of RAF, MEK, and ERK.[1][3] Inhibition of SOS1 is expected to lead to a decrease in the phosphorylated (active) forms of MEK and ERK.
Caption: Sos1-mediated RAS activation pathway and the inhibitory action of this compound.
Q3: What are the potential off-target effects of Sos1 inhibitors?
While potent Sos1 inhibitors are designed for selectivity, off-target activities are possible and can lead to unexpected cellular effects. Potential off-targets could include:
-
SOS2: The other human isoform of SOS, which shares structural homology with SOS1.[1][4] Depending on the inhibitor's binding mode, cross-reactivity may occur.
-
Other GEFs: While less likely, interaction with other guanine nucleotide exchange factors cannot be entirely ruled out without comprehensive screening.
-
Kinases: Many small molecule inhibitors exhibit off-target effects on protein kinases.[5] A broad kinase panel screen is advisable to identify any such interactions.
-
Cytochrome P450 (CYP) enzymes: Some related compounds, like Sos1-IN-16, have shown inhibitory activity against CYP enzymes (e.g., CYP3A4), which can affect metabolism and lead to drug-drug interactions.[6]
-
Ion Channels: Off-target effects on channels like hERG have been observed with some small molecules and can be a source of cardiac toxicity.[6]
Troubleshooting Guide
Problem 1: I observe significant cytotoxicity at concentrations that are expected to only inhibit Sos1. What could be the cause?
This could be due to either on-target toxicity in a highly dependent cell line or an off-target effect.
-
Possible Cause 1: On-Target Toxicity. In cell lines where the RAS/MAPK pathway is the primary driver of survival, its potent inhibition can lead to apoptosis.
-
Possible Cause 2: Off-Target Effect. The inhibitor may be hitting a critical survival protein other than Sos1.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a dose-response experiment and measure both cell viability and the level of p-ERK. If the loss of viability directly correlates with the IC50 for p-ERK inhibition, the effect is likely on-target.
-
Rescue Experiment: Attempt to rescue the phenotype by activating the pathway downstream of RAS (e.g., expressing a constitutively active form of MEK or ERK). If the cells survive, it confirms the toxicity is due to pathway inhibition.
-
Use a Structurally Different Sos1 Inhibitor: Compare the effects with another known Sos1 inhibitor (e.g., BI-3406). If both compounds induce similar toxicity at concentrations that achieve similar levels of p-ERK inhibition, an off-target effect is less likely.
-
Off-Target Screening: If the above steps suggest an off-target liability, perform a broad-panel screen (e.g., kinase panel, safety panel) to identify potential unintended targets.
-
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
Problem 2: I am not seeing complete inhibition of p-ERK, even at high concentrations of this compound.
-
Possible Cause 1: SOS2 Compensation. In some cellular contexts, SOS2 can compensate for the inhibition of SOS1, leading to residual RAS activation.[7] This is particularly relevant after prolonged treatment, where feedback mechanisms may upregulate SOS2 activity.
-
Possible Cause 2: Alternative RAS Activation. RAS can be activated by other GEFs (e.g., RasGRPs) or by upstream mutations (e.g., in an RTK) that bypass the need for SOS1.
-
Possible Cause 3: Compound Instability. The compound may be unstable in your cell culture media or metabolized rapidly by the cells.
-
Troubleshooting Steps:
-
Investigate SOS2 Role: Use siRNA to knock down SOS2 in combination with this compound treatment. If p-ERK levels are further reduced, it indicates SOS2 compensation.
-
Check for Upstream Mutations: Sequence key upstream genes like EGFR, FGFR, etc., in your cell line to ensure there are no activating mutations that could drive RAS independently of SOS1.
-
Assess Compound Stability: Use LC-MS to measure the concentration of this compound in the cell culture media over the course of the experiment.
-
Problem 3: How can I definitively prove an observed phenotype is due to an off-target effect?
The gold standard is to demonstrate that the phenotype can be recapitulated by targeting the off-target protein directly, and not by targeting Sos1 through other means.
Caption: Experimental workflow to confirm an off-target effect.
Quantitative Data Summary
The following table summarizes the potency of this compound in the context of other known Sos1 inhibitors. High potency against the primary target is desirable but does not exclude off-target activities.
Table 1: In Vitro Potency of Selected Sos1 Inhibitors
| Compound | Target/Assay | IC50 (nM) | Reference |
| This compound | SOS1 | 5 | [6] |
| Sos1-IN-2 | SOS1 | 5 | [6] |
| Sos1-IN-3 | SOS1 | 5 | [6] |
| Sos1-IN-14 | SOS1 | 3.9 | [6] |
| Sos1-IN-16 | SOS1 | 7.2 | [6] |
| BAY-293 | KRAS–SOS1 Interaction | 21 | [1] |
| BI-3406 | SOS1 | ~6 | [8][9] |
Table 2: Potential Off-Target Liabilities for Sos1 Inhibitors (Illustrative)
| Compound | Potential Off-Target | Effect / IC50 | Reference |
| Sos1-IN-16 | CYP3A4 | 8.9 µM | [6] |
| Sos1-IN-20 | hERG Channel | 16.71 µM | [6] |
| Generic Kinase Inhibitors | Various Kinases | Variable | [5] |
| Generic Small Molecules | Other Proteins | Requires Profiling | [10] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of ERK, a key downstream effector in the SOS1-RAS pathway.
-
Cell Seeding: Plate cells (e.g., NCI-H358, Mia Paca-2) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): If basal activity is low, stimulate the pathway with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes before lysis.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control like GAPDH or β-actin should also be used.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Densitometry analysis is performed to quantify the ratio of p-ERK to total ERK.
Protocol 2: Kinase Profiling Assay (General Workflow)
This protocol outlines the general steps to screen this compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM or 10 µM) to the service provider.
-
Assay Format: The provider will use an in vitro activity assay (e.g., radiometric, fluorescence-based) for a large panel of purified recombinant kinases (e.g., >400 kinases).
-
Screening: The compound is incubated with each kinase, its specific substrate, and ATP.
-
Data Readout: The activity of each kinase in the presence of this compound is measured and compared to a vehicle control (DMSO). The result is typically expressed as "% inhibition".
-
Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value, confirming the off-target interaction and its potency.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. icr.ac.uk [icr.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Sos1-IN-15 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sos1-IN-15 in in vivo experiments. The information is tailored for scientists and drug development professionals to address potential challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS.[1][2] By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby blocking the exchange of GDP for GTP on KRAS.[3] This keeps KRAS in its inactive, GDP-bound state, leading to the downregulation of downstream oncogenic signaling pathways like the RAF-MEK-ERK pathway.[4]
Q2: What is the potency of this compound?
A2: this compound is an orally active SOS1 inhibitor with an IC₅₀ of 5 nM.
Q3: In which cancer models is this compound expected to be effective?
A3: this compound is a promising agent for research in KRAS-driven cancers. SOS1 inhibitors have shown preclinical anti-tumor activity in various models, particularly those with KRAS mutations. Their efficacy can be enhanced when used in combination with inhibitors of other components of the RAS-MAPK pathway, such as KRAS G12C inhibitors.[5][6][7]
Q4: Is this compound effective as a monotherapy?
A4: While SOS1 inhibitors can have some single-agent activity, preclinical studies with other SOS1 inhibitors suggest that their efficacy is often enhanced in combination with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors.[8][9] The combination approach helps to overcome adaptive resistance mechanisms.[10]
Q5: What is the role of SOS2 when using a SOS1 inhibitor?
A5: SOS2 is a homolog of SOS1 and can also act as a GEF for RAS. The relative expression levels of SOS1 and SOS2 may influence the cellular response to SOS1 inhibition.[10] In cells with high SOS2 expression, SOS2 might compensate for the inhibition of SOS1, potentially leading to reduced efficacy of the SOS1 inhibitor.
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Lack of Tumor Growth Inhibition | Suboptimal dosage or dosing schedule. | Perform a dose-response study to determine the optimal dose and schedule for this compound in your specific model. |
| Poor oral bioavailability in the selected mouse strain. | Although described as orally active, confirm bioavailability in your mouse strain. Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, if necessary. | |
| Intrinsic resistance of the tumor model. | Analyze the expression levels of SOS1 and SOS2 in your tumor model. High SOS2 expression might confer resistance. Consider using this compound in combination with a MEK inhibitor or a direct KRAS inhibitor.[7][8] | |
| Rapid development of adaptive resistance. | The tumor cells may be reactivating the RAS-MAPK pathway through other mechanisms.[10] Consider combination therapy to block these escape pathways. | |
| Toxicity or Adverse Effects (e.g., weight loss) | The dose is too high. | Reduce the dose of this compound or adjust the dosing schedule (e.g., from daily to every other day). |
| Off-target effects. | While SOS1 inhibitors are generally selective, off-target effects can occur at high concentrations. Ensure the dose used is within a therapeutic window. | |
| Formulation issues leading to poor tolerability. | Re-evaluate the formulation vehicle. Ensure it is well-tolerated by the animals. | |
| Variability in Tumor Growth Between Animals | Inconsistent tumor cell implantation. | Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal. |
| Differences in drug metabolism between animals. | Use a sufficient number of animals per group to ensure statistical power. Monitor plasma levels of this compound if possible. | |
| Health status of the animals. | Ensure all animals are healthy and of a similar age and weight at the start of the experiment. |
Quantitative Data
Table 1: Potency of Selected SOS1 Inhibitors
| Compound | IC₅₀ (nM) | Assay Type |
| This compound | 5 | Not specified |
| BI-3406 | ~20 | Biochemical |
| BAY-293 | 21 | Biochemical[3] |
| Compound 13c | 3.9 | Biochemical[11] |
Table 2: Example In Vivo Efficacy Study Design for this compound
| Parameter | Description |
| Animal Model | Athymic Nude or NOD/SCID mice |
| Tumor Model | Subcutaneous xenograft of a KRAS-mutant cancer cell line (e.g., NCI-H358, Mia-paca-2) |
| Cell Inoculum | 5 x 10⁶ cells in Matrigel per mouse |
| Treatment Groups | 1. Vehicle control (e.g., 0.5% methylcellulose) 2. This compound (dose range to be determined, e.g., 25-100 mg/kg, oral, daily) 3. Combination: this compound + KRAS G12C inhibitor (if applicable) 4. Positive control: Standard-of-care chemotherapy |
| Primary Endpoint | Tumor volume measured with calipers |
| Secondary Endpoints | Body weight, clinical signs of toxicity, tumor weight at necropsy, pharmacodynamic markers (e.g., p-ERK levels in tumor tissue) |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of this compound in a Subcutaneous Xenograft Model
-
Cell Culture: Culture a KRAS-mutant human cancer cell line (e.g., NCI-H358) in the recommended medium until ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Drug Preparation and Administration:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Prepare this compound by suspending the required amount in the vehicle. The exact formulation may require optimization.
-
Administer the prepared solutions to the respective groups via oral gavage at the determined dose and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Tissue Collection and Analysis:
-
Excise the tumors and measure their weight.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-ERK) or fixed in formalin for immunohistochemistry.
-
Visualizations
References
- 1. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficacy of Sos1-IN-15 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sos1-IN-15, a potent and orally active inhibitor of Son of sevenless homolog 1 (Sos1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Sos1 with a reported IC50 of 5 nM.[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[2] In the canonical signaling pathway, Sos1 is recruited to the plasma membrane by activated receptor tyrosine kinases (RTKs) via the adaptor protein Grb2.[3][4] At the membrane, Sos1 facilitates the exchange of GDP for GTP on RAS, leading to RAS activation and subsequent engagement of downstream pro-proliferative signaling cascades like the MAPK pathway.[5][6] this compound works by disrupting the interaction between Sos1 and RAS, thereby preventing RAS activation.[7][8] This makes it a valuable tool for studying RAS-driven cancers.
Q2: What is the primary application of this compound?
This compound is primarily used in cancer research, particularly for studying tumors with KRAS mutations.[1] By inhibiting Sos1, the inhibitor reduces the levels of active GTP-bound RAS, which can suppress the growth of cancer cells dependent on this pathway.[8] Research suggests that Sos1 inhibitors can be particularly effective when used in combination with other targeted therapies, such as MEK inhibitors or direct KRAS G12C inhibitors, to enhance therapeutic efficacy and overcome resistance mechanisms.[9][10][11]
Q3: What are the recommended solvent and storage conditions for this compound?
Troubleshooting Guide
Q1: I am not observing the expected decrease in downstream signaling (e.g., p-ERK) after treating my cells with this compound. What are some possible reasons?
Several factors could contribute to a lack of response. Here is a step-by-step troubleshooting guide:
-
Inhibitor Concentration and Incubation Time:
-
Is the concentration optimal? The IC50 of 5 nM is a measure of biochemical potency.[1] The effective concentration in a cellular assay (EC50) may be significantly higher. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.
-
Is the incubation time sufficient? The effect on downstream signaling may be time-dependent. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
-
Cell Line Specifics:
-
Is your cell line dependent on Sos1? Some cell lines may have alternative mechanisms for RAS activation or may be driven by mutations downstream of RAS (e.g., BRAF), which would make them insensitive to a Sos1 inhibitor. Confirm the genetic background of your cell line.
-
Is Sos2 compensating for Sos1 inhibition? Sos2 is another isoform of the Sos protein.[8] In some contexts, Sos2 may compensate for the inhibition of Sos1, maintaining RAS activation.[11] Consider using siRNA to knockdown Sos2 in combination with this compound treatment.
-
-
Experimental Protocol:
-
Was the inhibitor properly dissolved and stored? Improper storage or multiple freeze-thaw cycles can lead to compound degradation.
-
Was the vehicle control appropriate? Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells.
-
-
Confirmation of Target Engagement:
-
Consider performing a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to Sos1 in your cells.
-
Q2: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition. What should I do?
-
Evaluate Off-Target Effects: While this compound is reported as a potent Sos1 inhibitor, high concentrations may lead to off-target effects. Some Sos1 inhibitors have shown activity against other proteins, such as CYP3A4.[1]
-
Reduce Serum Concentration: If you are performing experiments in the presence of serum, the growth factors in the serum may be strongly activating parallel signaling pathways, requiring higher inhibitor concentrations that could be toxic. Try reducing the serum concentration or performing the experiment in serum-free media after an initial period of cell attachment.
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your signaling experiments to distinguish between specific pathway inhibition and general cytotoxicity.
Q3: I am planning an in vivo experiment with this compound. What should I consider?
-
Formulation and Delivery: this compound is described as orally active.[1] However, you will need to determine an appropriate vehicle for oral gavage or other delivery methods that ensures solubility and bioavailability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Conduct a pilot PK/PD study to determine the dosing schedule that maintains a sufficient concentration of the inhibitor at the tumor site to engage the target. This involves measuring drug levels in plasma and tumor tissue over time and correlating this with a biomarker of Sos1 inhibition (e.g., reduced p-ERK in tumor lysates).
-
Tolerability: Perform a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy studies.
Data and Protocols
Inhibitor Potency
The following table summarizes the reported IC50 values for various Sos1 inhibitors.
| Inhibitor Name | IC50 (nM) | Target Interaction | Reference |
| This compound | 5 | Sos1 | [1] |
| BAY-293 | 21 | KRAS-Sos1 Interaction | [8] |
| SOS1-IN-2 | 5 | Sos1 | [1] |
| SOS1-IN-14 | 3.9 | Sos1 | [1] |
| SOS1-IN-16 | 7.2 | Sos1 | [1] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with a range of this compound concentrations (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce RAS-MAPK signaling.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Compare the results from this compound treated samples to the vehicle-treated control.
-
Protocol 2: RAS Activation Assay (GTP-RAS Pulldown)
This assay measures the amount of active, GTP-bound RAS in cells.
-
Cell Seeding and Treatment:
-
Follow the same seeding and treatment protocol as described for the Western blot analysis.
-
-
Cell Lysis:
-
Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol) supplemented with protease inhibitors.
-
-
GTP-RAS Pulldown:
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate with RAF-RBD (RAS binding domain) agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound RAS.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using an antibody that recognizes RAS (e.g., a pan-RAS antibody).
-
Also, run a sample of the total cell lysate to show the total amount of RAS protein.
-
-
Analysis:
-
Compare the amount of pulled-down (active) RAS in the this compound treated samples to the control samples.
-
Visualized Pathways and Workflows
Caption: Sos1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. rupress.org [rupress.org]
- 4. EGF receptor uses SOS1 to drive constitutive activation of NFκB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
why is Sos1-IN-15 not working in my assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sos1-IN-15 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active small molecule inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2] It functions by disrupting the protein-protein interaction between SOS1 and KRAS.[3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. By inhibiting this interaction, this compound prevents KRAS activation and subsequently blocks downstream signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK), which are crucial for cell proliferation and survival in many cancers.[3][5]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 5 nM in biochemical assays measuring the disruption of the SOS1-KRAS interaction.[1][2]
Q3: In which research areas is this compound typically used?
A3: this compound is primarily used in cancer research, particularly for studying and targeting KRAS-driven malignancies.[1][2] It is a valuable tool for investigating the role of the SOS1-KRAS axis in cancer cell proliferation and for evaluating the therapeutic potential of SOS1 inhibition.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[6] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the recommended solvent for dissolving this compound?
A5: The recommended solvent for this compound is DMF.[7] For in vivo studies, specific formulations may be required and it is advisable to consult relevant literature.[8]
Troubleshooting Guide: Why is this compound not working in my assay?
This guide addresses common issues that may lead to a lack of expected activity from this compound in your experiments.
Problem 1: Compound Inactivity or Reduced Potency
| Possible Cause | Troubleshooting Step |
| Improper Storage and Handling | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent) and protected from light.[6] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell line. |
| Solubility Issues | This compound has limited aqueous solubility.[3] Ensure the compound is fully dissolved in the recommended solvent before adding it to your assay medium. Precipitates can lead to a lower effective concentration. Consider using a vehicle control (e.g., DMSO) to rule out solvent effects. |
| Compound Degradation | The stability of this compound in your specific assay medium and conditions (e.g., temperature, pH) may be a factor.[9][10] If possible, prepare fresh dilutions for each experiment. |
Problem 2: Lack of Expected Biological Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Cell Line | The cell line you are using may not be dependent on the SOS1-KRAS signaling pathway for its proliferation or survival.[3] Use cell lines with known KRAS mutations (e.g., NCI-H358, Mia Paca-2) that are sensitive to SOS1 inhibition.[2] |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of SOS1. You can verify this by Western blot or qPCR. |
| Cell Permeability Issues | While this compound is orally active, cell membrane permeability can vary between cell types.[11][12][13][14] If you suspect this is an issue, you can try to permeabilize the cells (for specific endpoint assays) or use a positive control compound with known good cell permeability. |
| Assay Readout is Not Directly Linked to SOS1 Inhibition | Ensure that your assay is designed to measure a downstream effect of SOS1 inhibition. For example, a reduction in phosphorylated ERK (pERK) is a good indicator of on-target activity.[5][15] A general cell viability assay might not show an effect if the inhibition of the SOS1-KRAS pathway does not lead to cell death within the timeframe of your experiment. |
| Efflux Pump Activity | Some cancer cell lines express high levels of multidrug resistance efflux pumps (e.g., P-glycoprotein) which can actively remove small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy.[16] This can be investigated using specific inhibitors of these pumps. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall cell health.[17] Stressed or unhealthy cells can respond differently to inhibitors. |
| Assay Conditions | Standardize all assay parameters including incubation times, reagent concentrations, and plate types. |
| Edge Effects in Plate-Based Assays | In 96- or 384-well plates, wells on the edge can be prone to evaporation, leading to variability. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay IC50 (pERK) | Cell Proliferation IC50 |
| This compound | SOS1 | 5 nM[1][2] | Not explicitly reported for this compound, but related compounds show nM activity. | Mia-paca-2: 178 ± 42 nM[17] |
| BAY-293 | SOS1 | 21 nM[3] | K-562: ~100 nM | NCI-H358: >10 µM |
| BI-3406 | SOS1 | 8.3 nM[17] | DLD-1: ~50 nM | Mia-paca-2: >10 µM |
| MRTX0902 | SOS1 | 15 nM (GTP exchange)[15] | NCI-H358: ~100 nM | NCI-H358: ~500 nM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol is a general guideline to assess the on-target activity of this compound by measuring the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway.
-
Cell Seeding: Seed your target cells (e.g., NCI-H358) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pERK levels, you can serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (e.g., Cell Signaling #4370) and total ERK1/2 (e.g., Cell Signaling #4696) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.[18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Protocol 2: KRAS Activation Assay (G-LISA)
This protocol provides a general workflow for a G-LISA assay to directly measure the levels of active, GTP-bound KRAS.
-
Cell Seeding and Treatment: Seed and treat your cells with this compound as described in the Western blot protocol.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the G-LISA kit (e.g., from Cytoskeleton, Inc.).
-
Protein Quantification and Normalization: Determine the protein concentration and normalize all samples to the same concentration.
-
G-LISA Assay:
-
Add the normalized cell lysates to the wells of the KRAS-GTP-binding plate.
-
Incubate to allow the active KRAS in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody that specifically recognizes KRAS.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance or chemiluminescence according to the kit's instructions.
-
-
Data Analysis: A decrease in the signal in this compound-treated samples compared to the vehicle control indicates inhibition of KRAS activation.
Visualizations
Caption: The SOS1-KRAS signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for testing the activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Reactive oxygen species mediate Na+-induced SOS1 mRNA stability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 18. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sos1-IN-15 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of Sos1-IN-15, a potent and orally active SOS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. By inhibiting SOS1, this compound prevents the activation of KRAS and subsequently blocks downstream signaling pathways, such as the MAPK/ERK pathway, which are often hyperactivated in KRAS-driven cancers. This compound has an in vitro IC₅₀ of 5 nM[1].
Q2: What are the recommended storage conditions for this compound?
While specific long-term stability studies for this compound are not publicly available, general best practices for storing similar small molecule inhibitors should be followed to ensure compound integrity.
| Storage Format | Recommended Temperature | Recommended Solvent | Notes |
| Solid (Powder) | -20°C or -80°C | N/A | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -20°C or -80°C | DMSO | Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Working Dilutions | 2-8°C (short-term) | Cell culture medium | Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing for extended periods in aqueous solutions. |
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a desired concentration, typically 10 mM. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am observing variability in my experimental results. What could be the cause?
Inconsistent results can arise from several factors related to the handling of this compound:
-
Compound Degradation: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Always use fresh aliquots for your experiments.
-
Solubility Issues: this compound may precipitate out of aqueous solutions at high concentrations or after prolonged storage. Ensure complete dissolution when preparing working solutions and use them promptly.
-
Inaccurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible concentrations in your assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Activity | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of the stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | 1. Double-check all calculations for preparing working solutions. 2. Use calibrated pipettes for accurate measurements. | |
| Precipitate Formation in Working Solution | Poor Solubility: The concentration of this compound in the aqueous medium may be too high. | 1. Prepare a fresh working solution and ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%). 2. Briefly warm the solution to 37°C and vortex to aid dissolution before adding to cells. |
| High Cell Toxicity | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level of your specific cell line (usually < 0.5%). 2. Run a vehicle control (DMSO alone) to assess solvent toxicity. |
| On-target Toxicity: Inhibition of the SOS1-KRAS pathway may lead to cell death in sensitive cell lines. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Reduce the treatment duration. |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating adherent cancer cell lines with this compound to assess its effect on cell proliferation or downstream signaling.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6 to 72 hours), depending on the experimental endpoint.
-
Endpoint Analysis: After incubation, perform the desired analysis, such as:
-
Western Blotting: To assess the levels of phosphorylated ERK (pERK) and total ERK as a measure of MAPK pathway inhibition.
-
Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo®) to determine the effect on cell growth.
-
Signaling Pathway and Experimental Workflow
Caption: The SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for cell-based assays using this compound.
References
interpreting unexpected results with Sos1-IN-15
Welcome to the technical support center for Sos1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins by catalyzing the exchange of GDP for GTP. By binding to the catalytic domain of SOS1, this compound prevents its interaction with KRAS.[1][2] This disruption blocks the reloading of KRAS with GTP, leading to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1][3]
Q2: I'm observing only a partial reduction in p-ERK levels after treating my KRAS-mutant cancer cells with this compound. Is this expected?
Yes, a partial reduction of phospho-ERK (p-ERK) levels, often around 50%, is a commonly observed outcome when treating KRAS-mutant cell lines with a SOS1 inhibitor as a monotherapy.[3] There are several contributing factors to this phenomenon:
-
Compensatory Signaling through SOS2: SOS2 is a close homolog of SOS1 and can also function as a GEF for RAS. In some cell lines, inhibition of SOS1 can be compensated for by the activity of SOS2, leading to sustained, albeit reduced, RAS activation and downstream ERK signaling.[4][5] The level of SOS2 expression can influence the extent of this compensation.[4]
-
Intrinsic KRAS-GTP Loading: Mutant KRAS proteins have an intrinsically lower rate of GTP hydrolysis, meaning they remain in the active, GTP-bound state for longer periods, independent of GEF activity. While SOS1 inhibition blocks the reloading of GDP-bound KRAS, it does not affect the already active GTP-bound mutant KRAS.
-
Feedback Mechanisms: The RAS-MAPK pathway is regulated by complex feedback loops. Inhibition of this pathway can sometimes lead to the reactivation of upstream receptor tyrosine kinases (RTKs), which can then promote RAS activation through other GEFs or SOS2.[4][6]
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to SOS1 inhibitors can arise through several mechanisms, often involving the reactivation of the MAPK pathway:
-
Adaptive Resistance: This is a rapid form of resistance where the initial inhibition of the MAPK pathway leads to a rebound in upstream signaling from receptor tyrosine kinases (RTKs). This feedback activation can overcome the inhibitory effect of this compound by promoting RAS activation through SOS2 or other GEFs.[4][6]
-
Upregulation of SOS2: As mentioned, SOS2 can compensate for the loss of SOS1 function.[4][5] Cells may adapt to long-term SOS1 inhibition by upregulating the expression or activity of SOS2.
-
Mutations in Downstream Effectors: Although less common for SOS1 inhibitor monotherapy, resistance to MAPK pathway inhibitors can arise from mutations in downstream components like MEK or ERK, rendering them constitutively active and independent of upstream RAS signaling.
-
Bypass Signaling Pathways: Activation of parallel signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation even when the MAPK pathway is inhibited.[7]
Q4: Should I consider using this compound in combination with other inhibitors?
Yes, the current scientific literature strongly supports the use of SOS1 inhibitors in combination therapies. Given that SOS1 inhibition alone often results in incomplete pathway suppression and can be overcome by resistance mechanisms, a multi-target approach is often more effective.
-
Combination with MEK Inhibitors: Combining a SOS1 inhibitor with a MEK inhibitor can lead to a more profound and durable blockade of the MAPK pathway. The SOS1 inhibitor prevents the feedback reactivation of RAS that often occurs in response to MEK inhibition.[2]
-
Combination with KRAS G12C Inhibitors: In the context of KRAS G12C mutant cancers, SOS1 inhibitors can enhance the efficacy of KRAS G12C-specific inhibitors. By keeping more of the KRAS G12C protein in the inactive, GDP-bound state, SOS1 inhibitors increase the available target for covalent G12C inhibitors.[6][8]
Troubleshooting Guides
Guide 1: Unexpected Results in Western Blotting for p-ERK
| Observed Problem | Potential Cause | Recommended Solution |
| No change in p-ERK levels after this compound treatment. | 1. Inactive Compound: The this compound may have degraded. 2. Cell Line Insensitivity: The cell line may not be dependent on SOS1 for RAS activation (e.g., high SOS2 expression, mutations downstream of RAS). 3. Incorrect Dosing: The concentration of this compound may be too low. | 1. Verify Compound Activity: Test the compound on a known sensitive cell line. 2. Cell Line Characterization: Confirm the KRAS mutation status and assess the expression levels of SOS1 and SOS2. 3. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Increased p-ERK levels after this compound treatment. | Paradoxical Activation: In some rare contexts, inhibition of one signaling node can lead to the hyperactivation of a parallel or feedback pathway. This is not a commonly reported effect for SOS1 inhibitors but is theoretically possible in certain genetic backgrounds. | Investigate Alternative Pathways: Analyze the activation status of other signaling pathways (e.g., PI3K/AKT) and upstream receptor tyrosine kinases. |
| High variability in p-ERK levels between replicates. | 1. Inconsistent Treatment Times: Small variations in incubation times can affect signaling pathway activation. 2. Cell Density Effects: Differences in cell confluency can alter cellular signaling. 3. Technical Variability: Inconsistent protein extraction or Western blot processing. | 1. Synchronize Treatment: Ensure precise and consistent incubation times for all samples. 2. Standardize Seeding Density: Plate cells at a consistent density and ensure they are in the logarithmic growth phase. 3. Optimize Western Blot Protocol: Ensure complete cell lysis, accurate protein quantification, and consistent loading and transfer. |
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on cell viability. | 1. Short Treatment Duration: The anti-proliferative effects of inhibiting the MAPK pathway may take several days to become apparent. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms (see FAQ 3). 3. Sub-optimal Assay Conditions: Incorrect cell seeding density or assay incubation time. | 1. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. 2. Consider Combination Therapy: Test this compound in combination with a MEK or KRAS G12C inhibitor. 3. Optimize Assay Protocol: Determine the optimal cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Standardize all incubation times.[9][10] |
| High background in viability assay. | Reagent Interference: The chemical properties of this compound may interfere with the assay chemistry (e.g., absorbance or fluorescence). | Run a Compound-Only Control: Include wells with media and this compound but no cells to check for direct interference with the assay reagents. |
Data Summary
Table 1: In Vitro Activity of Selected SOS1 Inhibitors
| Compound | Target | IC50 (KRAS-SOS1 Interaction) | Cell Line | Effect | Reference |
| BAY-293 | SOS1 | 21 nM | K-562 (WT KRAS) | Inhibition of p-ERK | [11] |
| NCI-H358 (KRAS G12C) | Antiproliferative (IC50 = 3,480 nM) | [11] | |||
| Calu-1 (KRAS G12C) | Antiproliferative (IC50 = 3,190 nM) | [11] | |||
| BI-3406 | SOS1 | - | Multiple KRAS-driven cancer cell lines | Limits cellular proliferation | [2] |
| KRAS-mutant xenografts | Anti-tumor efficacy as monotherapy | [1] | |||
| MRTX0902 | SOS1 | 13.8 nM (WT KRAS) | MIA PaCa-2 (KRAS G12C) | Inhibition of p-ERK | [5] |
| 30.7 nM (KRAS G12C) | NCI-H1975 (EGFR mutant) | Inhibition of p-ERK and cell viability | [12] |
Experimental Protocols
Western Blotting for p-ERK/Total ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.
GTPase Pulldown Assay for Active RAS
-
Cell Lysis: Following treatment, lyse cells in a buffer that preserves GTP binding (e.g., containing MgCl2 and low concentrations of non-ionic detergents).
-
Affinity Precipitation: Incubate cell lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector (e.g., RAF1) coupled to glutathione-sepharose beads. The RBD will specifically bind to GTP-bound (active) RAS.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze the amount of precipitated RAS by Western blotting using a pan-RAS antibody.
-
Total RAS Input Control: Run a parallel Western blot with a fraction of the initial cell lysate to determine the total amount of RAS protein in each sample.
-
Analysis: Normalize the amount of pulled-down RAS to the total RAS to determine the relative level of active RAS.
Visualizations
Caption: The SOS1 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for interpreting unexpected results with this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. iris.inrim.it [iris.inrim.it]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SOS1 Inhibitors: Sos1-IN-15 vs. BI-3406 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein has emerged as a critical therapeutic target in the fight against KRAS-driven cancers. As a guanine nucleotide exchange factor (GEF), SOS1 is essential for activating KRAS by facilitating the exchange of GDP for GTP, a pivotal step in the RAS/MAPK signaling cascade.[1][2][3][4] Inhibiting the interaction between SOS1 and KRAS is a promising strategy to block this oncogenic signaling pathway, irrespective of the specific KRAS mutation.[2]
This guide provides an objective comparison of Sos1-IN-15 against the well-characterized SOS1 inhibitor BI-3406 and other notable compounds, supported by experimental data to inform research and development decisions.
Mechanism of Action: Disrupting the KRAS Activation Cycle
SOS1 inhibitors are small molecules designed to bind to the catalytic domain of SOS1. This action physically prevents the protein-protein interaction between SOS1 and inactive, GDP-bound KRAS.[5][6][7] By blocking this interaction, the inhibitors effectively halt the reloading of KRAS with GTP, thus keeping KRAS in its inactive state and suppressing the downstream RAF-MEK-ERK signaling pathway that drives tumor cell proliferation.[8][9] This mechanism offers a therapeutic advantage over targeting downstream effectors like MEK, as it can attenuate the feedback reactivation of the pathway often seen with MEK inhibitors.[5][6]
Caption: The RAS/MAPK signaling pathway and the inhibitory action of SOS1 inhibitors.
Quantitative Performance Comparison of SOS1 Inhibitors
The following table summarizes key performance metrics for this compound, BI-3406, and another well-documented preclinical inhibitor, BAY-293, based on available data.
| Parameter | This compound | BI-3406 | BAY-293 |
| Biochemical Potency (IC₅₀) | 5 nM[10] | 5 nM | 21 nM (KRAS-SOS1 interaction)[4][8][9] |
| Mechanism of Action | SOS1 Inhibitor[10] | Binds to SOS1 catalytic domain, blocking KRAS interaction[5][6] | Disrupts KRAS-SOS1 complex formation[8][9][11] |
| Oral Bioavailability | Orally active[10] | Yes[5][6][7][12] | Requires improvement for in vivo studies[8] |
| Selectivity | Data not available | Selective for SOS1 over SOS2[12][13] | Data not available |
| Cellular Activity (pERK) | Data not available | Reduces RAS-GTP with IC₅₀ of 83-231 nM in cells[7] | ~50% pERK reduction in mutant KRAS cells[4][8][9] |
| Antiproliferative Activity | Promising for KRAS-driven cancer[10] | IC₅₀: 9-220 nM in KRAS G12/G13 mutant cell lines[7] | Synergistic activity with KRAS G12C inhibitors[8] |
| In Vivo Efficacy | Data not available | Dose-dependent tumor growth inhibition[7][14] | Valuable as a chemical probe[8][9][11] |
Key Experimental Protocols
The characterization of SOS1 inhibitors involves a cascade of biochemical, cellular, and in vivo assays to determine potency, selectivity, and therapeutic efficacy.
Caption: A typical experimental workflow for characterizing novel SOS1 inhibitors.
1. Biochemical and Biophysical Assays:
-
Primary Screening: High-throughput screens are employed to identify compounds that disrupt the SOS1-KRAS interaction. These often utilize techniques like Surface Plasmon Resonance (SPR) or Förster Resonance Energy Transfer (FRET).
-
Binding Validation: Hits are validated for direct binding to the SOS1 catalytic domain using biophysical methods such as Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA).[4][8] These experiments confirm a direct interaction and can determine binding affinity (Kᴅ).[4]
2. Cellular Assays:
-
Target Engagement: The ability of an inhibitor to engage SOS1 in a cellular context is measured by assessing the levels of active, GTP-bound RAS. This is typically done via a RAS pulldown assay followed by western blotting.
-
Downstream Signaling: Inhibition of the MAPK pathway is confirmed by measuring the phosphorylation levels of downstream kinases, primarily ERK (pERK), using western blot analysis. A reduction in pERK indicates successful pathway inhibition.[4][6][8]
-
Antiproliferative Activity: The functional consequence of SOS1 inhibition is assessed by measuring the impact on cancer cell growth. 3D cell proliferation assays using spheroids are often preferred as they can better represent in vivo responses.[6][7]
3. In Vivo Models:
-
Efficacy Studies: The anti-tumor activity of lead compounds is evaluated in vivo using xenograft or patient-derived xenograft (PDX) models where human cancer cells are implanted in immunocompromised mice.[7][12][14] Tumor growth inhibition (TGI) is the primary endpoint.
-
Pharmacokinetics and Safety: Oral bioavailability, drug exposure levels, and general tolerability are assessed in animal models to establish a therapeutic window.[7][12]
Synergistic Potential: A Combination Strategy
A recurring theme in the development of SOS1 inhibitors is their enhanced efficacy when used in combination with other targeted agents, particularly MEK inhibitors.[5][6][7] Inhibiting MEK alone often leads to a feedback mechanism that reactivates upstream signaling through SOS1. By co-administering a SOS1 inhibitor, this feedback loop is blocked, leading to a more profound and durable suppression of the MAPK pathway and resulting in synergistic anti-tumor activity and tumor regressions in preclinical models.[5][6][7][15] Strong synergy has also been observed with direct KRAS inhibitors, as SOS1 inhibition increases the pool of inactive, GDP-bound KRAS that allele-specific inhibitors like KRAS G12C inhibitors can bind to.[8][16]
Caption: Logic diagram of synergistic anti-tumor effects from combined SOS1 and MEK inhibition.
Conclusion
Both this compound and BI-3406 are highly potent SOS1 inhibitors at the biochemical level, with reported IC₅₀ values of 5 nM. BI-3406 is a well-documented, orally bioavailable compound that has demonstrated selectivity for SOS1 over SOS2 and significant anti-tumor activity both in vitro and in vivo, particularly in combination therapies.[5][6][7][17][12][13] While data for this compound is less extensive in the public domain, its high potency and oral activity mark it as a promising candidate for further investigation in KRAS-driven cancer research.[10]
The development of diverse SOS1 inhibitors like these provides the research community with valuable tools to further probe RAS biology and advances the therapeutic strategy of targeting the SOS1:KRAS interaction. The strong preclinical evidence for combining SOS1 inhibitors with other MAPK pathway agents underscores a rational and powerful approach to overcoming resistance and improving outcomes for patients with KRAS-mutant cancers.
References
- 1. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. gdch.app [gdch.app]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Sos1 Inhibitors: Sos1-IN-15 vs. BAY-293
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the inhibition of Son of sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising strategy for treating KRAS-driven cancers. This guide provides a detailed comparison of two prominent Sos1 inhibitors, Sos1-IN-15 and BAY-293, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and BAY-293 are potent inhibitors of the Sos1-KRAS interaction, a critical step in the activation of the RAS signaling pathway. Biochemical assays demonstrate that this compound exhibits a higher potency with an IC50 of 5 nM[1]. In contrast, BAY-293 shows a potent and selective inhibition of the KRAS-SOS1 interaction with an IC50 of 21 nM[2]. Cellular assays further reveal the anti-proliferative effects of BAY-293 across various cancer cell lines. This guide will delve into the quantitative data, the experimental protocols used to derive these findings, and the underlying signaling pathway.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and BAY-293, providing a clear and concise comparison of their potency in various assays.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50) | Reference |
| This compound | Biochemical | Sos1 | 5 nM | [1] |
| BAY-293 | Biochemical | KRAS-Sos1 Interaction | 21 nM | [2] |
| Cellular (pERK inhibition) | K-562 | Not explicitly stated, but efficient inhibition observed | [2] | |
| Cellular (Antiproliferation) | BxPC3 | 2.07 ± 0.62 µM | [3] | |
| Cellular (Antiproliferation) | MIA PaCa-2 | 2.90 ± 0.76 µM | [3] | |
| Cellular (Antiproliferation) | AsPC-1 | 3.16 ± 0.78 µM | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the Sos1 signaling pathway and the experimental workflow used to assess their potency.
Caption: The Sos1 signaling pathway, illustrating the activation of RAS and the point of inhibition by this compound and BAY-293.
Caption: A generalized experimental workflow for evaluating the potency of Sos1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
KRAS-Sos1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between KRAS and Sos1.
-
Principle: The assay utilizes HTRF technology to measure the proximity of two molecules. Tagged recombinant KRAS and Sos1 proteins are used. When they interact, a fluorescent signal is generated. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
Protocol Outline:
-
Dispense a serial dilution of the test inhibitor (e.g., this compound or BAY-293) into a low-volume 384-well plate.
-
Add a pre-mixed solution of Tag1-Sos1 and Tag2-KRAS-G12C proteins to the wells.
-
Add the HTRF detection reagents, which include an anti-Tag1 antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and an anti-Tag2 antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for the binding reaction and signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value. The IC50 for BAY-293 in this assay was determined to be 20 nM[4].
-
Cellular Phospho-ERK (pERK) Assay
This cellular assay assesses the ability of an inhibitor to block the downstream signaling of the RAS pathway by measuring the phosphorylation of ERK.
-
Principle: Activated RAS leads to the phosphorylation of ERK. Sos1 inhibitors are expected to decrease the levels of phosphorylated ERK (pERK). This can be quantified using methods like Western blotting or ELISA.
-
Protocol Outline (Western Blot):
-
Seed cancer cells (e.g., K-562) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the Sos1 inhibitor for a specific duration (e.g., 1 hour).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK (as a loading control).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the pERK signal to the total ERK signal to determine the extent of inhibition. BAY-293 was shown to efficiently inhibit pERK levels in K-562 cells[2].
-
Antiproliferation Assay (MTT Assay)
This cellular assay measures the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cell lines (e.g., BxPC3, MIA PaCa-2, AsPC-1) in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Sos1 inhibitor for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value. For BAY-293, the IC50 values were 2.07 µM for BxPC3, 2.90 µM for MIA PaCa2, and 3.16 µM for AsPC-1[3].
-
Conclusion
Both this compound and BAY-293 are valuable research tools for investigating the role of Sos1 in KRAS-driven cancers. This compound demonstrates superior biochemical potency, while BAY-293 has been more extensively characterized in cellular assays, showing effective inhibition of downstream signaling and antiproliferative activity. The choice between these inhibitors will depend on the specific research question and experimental context. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their studies in this critical area of cancer drug discovery.
References
Validating Sos1-IN-15 Specificity for SOS1: A Comparative Guide
This guide provides a detailed comparison of Sos1-IN-15 with other well-characterized SOS1 inhibitors, focusing on experimental data that validates its specificity for the Son of Sevenless homolog 1 (SOS1). The information is intended for researchers, scientists, and drug development professionals working on RAS-driven cancers.
Introduction to SOS1 Inhibition
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches on downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. In many cancers, this pathway is hyperactivated due to mutations in KRAS. Inhibiting the SOS1-KRAS interaction is a promising therapeutic strategy to reduce the levels of active, GTP-bound RAS, thereby suppressing oncogenic signaling.
Validating the specificity of any small molecule inhibitor is paramount to ensure that its biological effects are on-target and to minimize potential toxicity. This guide compares the reported specificity of this compound against two other widely used SOS1 inhibitors, BI-3406 and BAY-293.
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of SOS1 in the RAS activation cycle and the mechanism of action for SOS1 inhibitors. These inhibitors typically bind to a pocket on SOS1, preventing its interaction with RAS and thereby blocking the nucleotide exchange process.
Comparative Performance Data
The potency and selectivity of this compound are compared with BI-3406 and BAY-293. This compound is also known as Compound 37 in its primary publication.[1][2][3]
Table 1: Biochemical and Cellular Potency of SOS1 Inhibitors
| Compound | Biochemical IC₅₀ (SOS1-KRAS Interaction) | Cellular p-ERK Inhibition IC₅₀ | Cellular Proliferation IC₅₀ | Cell Line (Proliferation) |
| This compound (Cpd 37) | 5 nM[3] | Low double-digit nM | 178 ± 42 nM[3] | Mia-paca-2 (KRAS G12C) |
| BI-3406 | 5 nM | 24 nM | 36 nM | DLD-1 (KRAS G13D) |
| BAY-293 | 21 nM[1] | Sub-micromolar | 3,480 ± 100 nM | NCI-H358 (KRAS G12C)[4] |
Note: Cellular p-ERK IC₅₀ for this compound was reported in DLD-1 cells.[1] Cellular p-ERK IC₅₀ for BAY-293 was reported in K-562 cells.[4]
Table 2: Selectivity Profile of SOS1 Inhibitors
| Compound | Selectivity vs. SOS2 (IC₅₀) | Kinase Panel Selectivity | Other Notable Off-Targets (Ki or IC₅₀) |
| This compound (Cpd 37) | Data not publicly available | Data not publicly available | Limited inhibition of CYP and hERG reported.[1][2] |
| BI-3406 | > 10,000 nM ( >2000-fold selective) | No significant inhibition of 368 kinases at 5 µM | α1A-adrenergic receptor (6 µM) |
| BAY-293 | > 20,000 nM ( >950-fold selective)[1] | >67% activity remaining for 358 kinases at 1 µM[1] | HTR2A (133 nM), ADRA2C (131 nM), HRH2 (140 nM)[1] |
Experimental Validation Workflows
The validation of a specific SOS1 inhibitor involves a multi-step process, starting from direct biochemical assays to more complex cellular and selectivity profiling assays.
Experimental Protocols
Biochemical SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of an inhibitor to disrupt the interaction between SOS1 and KRAS.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. Recombinant tagged SOS1 and tagged KRAS proteins are used. One protein is labeled with a terbium cryptate donor and the other with a compatible acceptor (e.g., d2 or XL665). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. An inhibitor that disrupts the interaction will cause a decrease in this signal.
-
Protocol Outline:
-
Dispense test compounds (e.g., this compound) at various concentrations into a low-volume 384-well assay plate.
-
Add a pre-mixed solution of tagged human KRAS protein (pre-loaded with GDP) and tagged human SOS1 protein.
-
Add the detection reagents: an anti-tag antibody labeled with the HTRF donor and another anti-tag antibody labeled with the HTRF acceptor.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the reaction to reach equilibrium.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.
-
Cellular RAS Activation Assay (GTP-RAS Pulldown)
This assay measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.
-
Principle: The Ras-binding domain (RBD) of effector proteins like RAF1 binds specifically to the GTP-bound form of RAS. By using a GST-tagged RBD of RAF1 immobilized on glutathione beads, active RAS can be "pulled down" from cell lysates. The amount of captured RAS is then quantified by Western blot.
-
Protocol Outline:
-
Culture cancer cells (e.g., DLD-1 or Mia-paca-2) and serum-starve them to reduce basal RAS activity.
-
Treat cells with the SOS1 inhibitor at various concentrations for a specified time.
-
Lyse the cells in an appropriate ice-cold buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation. An aliquot is saved as the "total RAS" input control.
-
Incubate the remaining lysate with GST-RAF1-RBD agarose beads at 4°C with gentle agitation to capture GTP-RAS.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a pan-RAS antibody to detect the pulled-down active RAS. Also, probe the input samples for total RAS as a loading control.
-
Quantify the band intensities to determine the relative reduction in active RAS.
-
Cellular p-ERK Inhibition Assay
This assay assesses the functional consequence of SOS1 inhibition on the downstream MAPK signaling pathway.
-
Principle: Inhibition of SOS1-mediated RAS activation leads to a decrease in the phosphorylation of downstream kinases, including ERK. This can be measured by Western blot or ELISA using antibodies specific to the phosphorylated form of ERK (p-ERK).
-
Protocol Outline:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with a serial dilution of the SOS1 inhibitor for a defined period (e.g., 1-2 hours).
-
If necessary, stimulate the pathway with a growth factor (e.g., EGF) to induce a robust p-ERK signal.
-
Lyse the cells and collect the protein extracts.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK (as a loading control).
-
Incubate with a secondary antibody and use a chemiluminescence-based detection system.
-
Quantify the p-ERK/total ERK ratio and plot against inhibitor concentration to calculate the IC₅₀.
-
Summary and Conclusion
This compound (Compound 37) is a potent inhibitor of the SOS1-KRAS interaction, with a biochemical IC₅₀ of 5 nM, which is equipotent to the well-established inhibitor BI-3406.[3] It effectively suppresses downstream MAPK signaling and inhibits the proliferation of KRAS-mutant cancer cells.
However, a comprehensive public dataset on the selectivity of this compound is currently lacking. While its developers report limited effects on CYP enzymes and hERG, crucial data regarding its activity against the closely related homolog SOS2 and its profile against a broad panel of kinases are not available in the primary publication.[1][2] In contrast, both BI-3406 and BAY-293 have been extensively profiled and demonstrate high selectivity for SOS1 over SOS2 and a clean profile against large kinase panels.[1] This makes them excellent benchmark compounds for specificity.
For researchers considering this compound, its high on-target potency is promising. However, further independent validation of its selectivity, particularly against SOS2, is recommended to fully characterize its specificity and ensure that observed cellular phenotypes are a direct result of SOS1 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021105960A1 - Substituted tricyclic compounds - Google Patents [patents.google.com]
The Synergistic Anti-Tumor Efficacy of Sos1-IN-15 and MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of the RAS-MAPK signaling pathway is a cornerstone of oncology drug development, particularly for tumors harboring KRAS mutations. While MEK inhibitors have shown clinical activity, their efficacy is often limited by adaptive resistance mechanisms. A key mechanism of this resistance is the feedback reactivation of the pathway, mediated by the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor. This guide provides a comparative analysis of the synergistic effects observed when combining the potent and orally active SOS1 inhibitor, Sos1-IN-15, with MEK inhibitors to overcome this resistance.
Note on Presented Data: Publicly available data on the specific combination of this compound and MEK inhibitors is limited. Therefore, this guide utilizes the extensive preclinical data available for BI-3406, another potent and selective SOS1 inhibitor, in combination with the MEK inhibitor trametinib, as a representative example of this therapeutic strategy.[1][2][3][4] this compound is a highly potent SOS1 inhibitor with an IC50 of 5 nM.
Mechanism of Synergy: Overcoming Adaptive Resistance
MEK inhibition effectively blocks the downstream signaling of the RAS-MAPK pathway. However, this inhibition can trigger a feedback loop that leads to the reactivation of RAS. This occurs because the reduction in ERK activity relieves a negative feedback mechanism on SOS1, leading to increased SOS1-mediated conversion of RAS-GDP to active RAS-GTP. This, in turn, reactivates the upstream components of the pathway, diminishing the anti-tumor effect of the MEK inhibitor.
By co-administering a SOS1 inhibitor like this compound, this feedback loop is blocked. The SOS1 inhibitor prevents the reactivation of RAS, leading to a more sustained and profound inhibition of the entire RAS-MAPK pathway. This synergistic interaction results in enhanced anti-proliferative activity and can lead to tumor regression in preclinical models.[1][4][5]
Caption: RAS/MAPK signaling and points of inhibition.
Quantitative Performance Comparison
The combination of a SOS1 inhibitor and a MEK inhibitor has demonstrated significant synergistic anti-tumor activity in various preclinical models of KRAS-mutant cancers.
In Vitro Cell Viability
The synergistic effect of combining a SOS1 inhibitor (BI-3406) with a MEK inhibitor (trametinib) has been quantified in KRAS-mutant cancer cell lines.
| Cell Line | KRAS Mutation | This compound (BI-3406) IC50 (nM) | Trametinib IC50 (nM) | Combination Effect |
| MIA PaCa-2 | G12C | ~1000 | ~10 | Synergistic |
| LoVo | G12V | >10000 | ~5 | Synergistic |
| H727 | G12V | Not specified | Not specified | Synergistic |
| A549 | G12S | Not specified | Not specified | Synergistic |
Data is representative of findings from multiple studies and may vary based on experimental conditions.[2][3]
In Vivo Tumor Growth Inhibition
The combination therapy has shown robust efficacy in mouse xenograft models, leading to tumor regressions.
| Xenograft Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (%) |
| MIA PaCa-2 | Pancreatic | Vehicle | 0 |
| BI-3406 (50 mg/kg) | Modest | ||
| Trametinib (0.125 mg/kg) | Significant | ||
| BI-3406 + Trametinib | Tumor Regression | ||
| LoVo | Colorectal | Vehicle | 0 |
| BI-3406 (50 mg/kg) | Modest | ||
| Trametinib (0.1 mg/kg) | Significant | ||
| BI-3406 + Trametinib | Tumor Regression |
Data adapted from preclinical studies. Dosing and schedules may vary.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, a MEK inhibitor (e.g., trametinib), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Combination effects can be quantified using methods such as the Bliss independence model or the Chou-Talalay method to determine a combination index (CI).
Western Blotting for Phospho-ERK (pERK)
This technique is used to measure the levels of phosphorylated ERK, a key downstream effector of the MAPK pathway, to assess pathway inhibition.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK (e.g., p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the pERK signal.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (approximately 100-200 mm³). Then, randomize the mice into treatment groups (typically 5-10 mice per group).
-
Treatment Administration: Administer the compounds via oral gavage at the predetermined doses and schedule. For example, BI-3406 at 50 mg/kg twice daily and trametinib at 0.1-1 mg/kg once daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for biomarkers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
The combination of a SOS1 inhibitor like this compound with a MEK inhibitor represents a promising therapeutic strategy for KRAS-driven cancers. This approach is designed to overcome the adaptive resistance that limits the efficacy of MEK inhibitor monotherapy, leading to a more potent and durable anti-tumor response. The preclinical data for the combination of the SOS1 inhibitor BI-3406 with MEK inhibitors strongly supports this concept, demonstrating significant synergistic effects in both in vitro and in vivo models. Further investigation into the specific combination of this compound and various MEK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients with KRAS-mutant tumors.
References
- 1. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Concurrent SOS1 and MEK suppression inhibits signaling and growth of NF1-null melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Sos1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (Sos1) protein, a crucial guanine nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target for anti-cancer therapies, particularly in the context of KRAS-mutant tumors. Inhibition of the Sos1-KRAS interaction prevents the loading of GTP onto KRAS, thereby attenuating downstream oncogenic signaling through the MAPK pathway. This guide provides a comparative overview of the anti-tumor activity of the novel Sos1 inhibitor, Sos1-IN-15, alongside other prominent Sos1 inhibitors, BI-3406 and MRTX0902, supported by available experimental data.
Mechanism of Action: Disrupting the KRAS Activation Cycle
Sos1 inhibitors function by binding to a pocket on the catalytic domain of Sos1, sterically hindering its interaction with KRAS. This prevents the exchange of GDP for GTP on KRAS, effectively locking KRAS in its inactive state and suppressing downstream signaling pathways, such as the RAF-MEK-ERK cascade, which are critical for tumor cell proliferation and survival.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the available in vitro data for this compound and its comparators. While this compound is reported to have a potent IC50 of 5 nM, further data across a panel of cancer cell lines is needed for a comprehensive comparison.
| Inhibitor | Target | Assay | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | Sos1 | Biochemical Assay | - | - | 5 | [Data Unavailable] |
| BI-3406 | Sos1-KRAS Interaction | 3D Cell Proliferation | MIA PaCa-2 | G12C | ~100 | [1] |
| pERK Inhibition | NCI-H358 | G12C | ~50 | [1] | ||
| MRTX0902 | Sos1-KRAS Interaction | Biochemical Assay | - | - | 15 | [2] |
| 3D Cell Viability | NCI-H1975 (EGFR mutant) | - | <250 | |||
| pERK Inhibition | MKN1 (KRAS WT, amplified) | - | 39.6 | [2] |
Note: The IC50 value for this compound is based on limited available information and lacks a primary reference. Further studies are required to validate this and determine its efficacy across various cancer cell lines.
Comparative In Vivo Anti-Tumor Activity
In vivo studies in xenograft models are crucial for evaluating the therapeutic potential of anti-cancer agents. The table below presents available data for BI-3406 and MRTX0902. Currently, there is no publicly available in vivo data for this compound.
| Inhibitor | Model | Cancer Type | KRAS Mutation | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | - | - | - | - | Data Unavailable | - |
| BI-3406 | MIA PaCa-2 Xenograft | Pancreatic Cancer | G12C | 50 mg/kg, BID | Significant TGI | [3] |
| SW620 Xenograft | Colorectal Cancer | G12V | 50 mg/kg, BID | Significant TGI | [3] | |
| MRTX0902 | MIA PaCa-2 Xenograft | Pancreatic Cancer | G12C | 25 or 50 mg/kg, BID | 41% and 53% TGI, respectively | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anti-tumor activity of Sos1 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Sos1 inhibitor (e.g., this compound, BI-3406, MRTX0902) or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.
Western Blotting for Phospho-ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, to confirm the on-target activity of Sos1 inhibitors.
Protocol:
-
Plate cells and treat with the Sos1 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Sos1 inhibitor (formulated in an appropriate vehicle) or vehicle control to the mice according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Conclusion and Future Directions
The available data strongly support the anti-tumor activity of Sos1 inhibitors, particularly in KRAS-driven cancers. While this compound shows high potency in initial biochemical assays, a comprehensive evaluation of its efficacy in a broader range of cancer models is necessary to fully understand its therapeutic potential. Comparative studies with well-characterized inhibitors like BI-3406 and MRTX0902 will be crucial in positioning this compound within the landscape of Sos1-targeted therapies. Future research should focus on obtaining detailed in vitro and in vivo data for this compound, including its effects on various KRAS-mutant cell lines, its pharmacokinetic and pharmacodynamic properties, and its efficacy in relevant animal models. Furthermore, exploring the potential of this compound in combination with other targeted therapies, such as MEK inhibitors or direct KRAS inhibitors, could reveal synergistic effects and provide more durable anti-tumor responses.
References
A Comparative Guide to SOS1 Inhibitors: Cross-Validation of Effects in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of various Son of Sevenless 1 (SOS1) inhibitors, with a focus on cross-validating their effects in different cancer cell lines. SOS1, a guanine nucleotide exchange factor (GEF), is a critical activator of KRAS, a frequently mutated oncogene in human cancers. Inhibiting the SOS1-KRAS interaction presents a promising therapeutic strategy for a wide range of tumors. Here, we compare the performance of several notable SOS1 inhibitors, including Sos1-IN-15, BI-3406, BAY-293, MRTX0902, and the SOS1 degrader SIAIS562055, supported by experimental data from peer-reviewed studies.
Introduction to SOS1 Inhibition
The RAS-RAF-MEK-ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in KRAS can lead to its constitutive activation, driving uncontrolled cell growth. SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state. Small molecule inhibitors that disrupt the SOS1-KRAS protein-protein interaction can effectively block this activation step, offering a therapeutic window for cancers dependent on this pathway.
Comparative Efficacy of SOS1 Inhibitors
The following tables summarize the in vitro efficacy of various SOS1 inhibitors across a panel of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation or other specified biological activity.
Table 1: Antiproliferative Activity (IC50) of SOS1 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Assay Type |
| This compound | MIA PaCa-2 | Pancreatic | G12C | 178 ± 42[1] | Cell Proliferation |
| BI-3406 | NCI-H358 | Lung | G12C | 9 - 220[2] | 3D Proliferation |
| A549 | Lung | G12S | 9 - 220[2] | 3D Proliferation | |
| DLD-1 | Colorectal | G13D | 9 - 220[2] | 3D Proliferation | |
| MIA PaCa-2 | Pancreatic | G12C | 9 - 220[2] | 3D Proliferation | |
| BAY-293 | K-562 | Leukemia | WT | 1090[1] | Proliferation |
| MOLM-13 | Leukemia | WT | 995[1] | Proliferation | |
| NCI-H358 | Lung | G12C | 3480[1] | Proliferation | |
| Calu-1 | Lung | G12C | 3190[1] | Proliferation | |
| BxPC3 | Pancreatic | WT | 2070 ± 620[3] | MTT Assay | |
| MIA PaCa-2 | Pancreatic | G12C | 2900 ± 760[3] | MTT Assay | |
| AsPC-1 | Pancreatic | G12D | 3160 ± 780[3] | MTT Assay | |
| MRTX0902 | MKN1 | Gastric | WT (amplified) | 39.6 (pERK) | In-cell Western |
| NCI-H358 | Lung | G12C | <250 | 3D Proliferation | |
| SW837 | Colorectal | G12C | <250 | 3D Proliferation | |
| SIAIS562055 | NCI-H358 | Lung | G12C | 2.4[4] | 3D Proliferation |
| (SOS1 Degrader) | GP2d | Colorectal | G12D | 2.9[4] | 3D Proliferation |
| HPAF-II | Pancreatic | G12D | 16.9[4] | 3D Proliferation | |
| SW620 | Colorectal | G12V | 3.9[4] | 3D Proliferation |
Note: While data for this compound is currently limited to a single cell line in the public domain, the available information suggests potent activity. Further cross-validation in a broader panel of cell lines is necessary to fully characterize its efficacy profile.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of SOS1 inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway activated by SOS1.
Caption: General experimental workflow for evaluating SOS1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays cited in this guide.
Cell Viability/Proliferation Assay (3D Spheroid Culture)
This assay determines the concentration-dependent effect of a compound on cell growth.
-
Cell Seeding: Seed cancer cells (e.g., 750 cells/well) in ultra-low attachment 96-well plates to allow for spheroid formation.
-
Spheroid Formation: Incubate for 24-48 hours to allow spheroids to form.
-
Compound Treatment: Treat the spheroids with a serial dilution of the SOS1 inhibitor (e.g., 9-point dilution series) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® 2.0 (Promega) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.
Western Blotting for pERK and SOS1 Levels
This technique is used to measure the levels of specific proteins to confirm target engagement and downstream pathway inhibition.
-
Cell Lysis: Treat cultured cells with the SOS1 inhibitor for the desired time points. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for pERK, total ERK, SOS1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Imaging: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
RAS Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RAS in cell lysates.
-
Cell Lysis: Treat cells with the SOS1 inhibitor. Lyse the cells using the lysis buffer provided in the G-LISA™ kit (Cytoskeleton, Inc.).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Procedure: Add equal amounts of protein from each lysate to the wells of the RAS-GTP affinity plate.
-
Incubation and Washing: Incubate the plate to allow the active RAS to bind. Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add the primary antibody specific for RAS, followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Development: Add the detection reagent and measure the absorbance or chemiluminescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of active RAS in the sample. Normalize the results to a control sample.
Conclusion
The available data demonstrates that several small molecule inhibitors and degraders can effectively target SOS1, leading to the inhibition of KRAS activation and suppression of cancer cell proliferation. While compounds like BI-3406, BAY-293, and MRTX0902 have been more extensively characterized across multiple cell lines, emerging agents such as this compound and the degrader SIAIS562055 show significant promise.
The cross-validation of these inhibitors' effects in a variety of cell lines with different KRAS mutational statuses is critical for understanding their therapeutic potential and identifying patient populations most likely to respond. The lack of extensive public data for this compound highlights the need for further research to fully assess its comparative efficacy. Continued investigation into the nuances of SOS1 inhibition, including the development of resistance mechanisms and the identification of synergistic combination therapies, will be crucial for the clinical translation of this promising therapeutic strategy.
References
Unveiling the Selectivity Profile of Sos1-IN-15: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the Son of sevenless homolog 1 (Sos1) inhibitor, Sos1-IN-15, with other known Sos1 inhibitors. Sos1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a key protein in cell signaling pathways frequently mutated in cancer. Inhibiting Sos1 presents a promising therapeutic strategy for KRAS-driven cancers.
This guide provides a detailed examination of the selectivity profile of this compound, supported by experimental data and protocols. We will delve into its potency and compare it with other well-characterized Sos1 inhibitors, namely BI-3406, MRTX0902, and BAY-293.
Biochemical Potency Against Sos1
This compound has been identified as a highly potent, orally active inhibitor of the Sos1-KRAS interaction. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 5 nM. This positions this compound among the most potent Sos1 inhibitors discovered to date.
Here's a comparative look at the biochemical potencies of this compound and other notable Sos1 inhibitors:
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | Sos1 | 5 nM (IC50) | Not Specified |
| BI-3406 | Sos1 | 9–220 nM (IC50) | 3D Cell Proliferation |
| MRTX0902 | Sos1 | 46 nM (IC50) | Not Specified |
| MRTX0902 | Sos1 | 2.1 nM (Ki) | HTRF Binding Assay |
| BAY-293 | KRAS–SOS1 Interaction | 21 nM (IC50) | Not Specified |
Understanding the Sos1 Signaling Pathway
Sos1 plays a pivotal role in the RAS/MAPK signaling cascade. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), Sos1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS proteins (primarily KRAS, HRAS, and NRAS). This conversion to the GTP-bound state activates RAS, which in turn triggers a downstream signaling cascade involving RAF, MEK, and ERK. This pathway ultimately regulates crucial cellular processes like proliferation, differentiation, and survival. Dysregulation of this pathway, often through KRAS mutations, is a hallmark of many cancers.
Caption: The RAS/MAPK signaling pathway initiated by Sos1 activation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments used to characterize Sos1 inhibitors.
Biochemical KRAS/SOS1 Interaction Assay (HTRF)
This assay is designed to measure the direct interaction between KRAS and Sos1 proteins and to quantify the inhibitory potential of compounds like this compound. The Homogeneous Time-Resolved Fluorescence (HTRF) technology is a highly sensitive and robust method for studying protein-protein interactions.
Principle: The assay utilizes tagged recombinant KRAS and Sos1 proteins. An anti-tag antibody conjugated to a Europium cryptate (donor) binds to one protein, while another anti-tag antibody conjugated to XL665 (acceptor) binds to the other. When KRAS and Sos1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant tagged KRAS and Sos1 proteins, along with HTRF-labeled anti-tag antibodies, are diluted to their optimal concentrations in the assay buffer.
-
Compound Dispensing: A serial dilution of the test compound (e.g., this compound) is dispensed into a low-volume 384-well plate.
-
Protein Addition: A mixture of the tagged KRAS and Sos1 proteins is added to the wells containing the compound.
-
Antibody Addition: The HTRF-labeled anti-tag antibodies are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The ratio of the acceptor and donor emission signals is calculated to determine the extent of inhibition.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the HTRF-based KRAS/SOS1 binding assay.
Cellular Phospho-ERK (pERK) Assay
This cell-based assay is crucial for determining the functional consequence of Sos1 inhibition within a cellular context. It measures the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway. A reduction in pERK levels indicates successful inhibition of the upstream signaling cascade by the Sos1 inhibitor.
Principle: Cells expressing the target proteins are treated with the inhibitor. Following stimulation (if required to activate the pathway), the cells are lysed, and the levels of phosphorylated ERK are quantified using methods such as Western blotting or AlphaLISA.
Protocol:
-
Cell Culture: Seed cancer cell lines known to be dependent on KRAS signaling (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pERK levels, cells can be serum-starved for a few hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Sos1 inhibitor for a predetermined time.
-
Stimulation (Optional): If necessary, stimulate the cells with a growth factor like EGF to induce the RAS/MAPK pathway.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
pERK Quantification:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK and total ERK (as a loading control).
-
AlphaLISA: Use a commercial kit to quantify pERK levels in the cell lysate in a high-throughput format.
-
-
Data Analysis: Quantify the pERK signal relative to the total ERK signal. Determine the IC50 value for the inhibition of ERK phosphorylation.
Selectivity Profile of this compound
A critical aspect of any targeted therapy is its selectivity. An ideal inhibitor should potently inhibit its intended target while having minimal effects on other related proteins, thereby reducing the potential for off-target toxicities.
While this compound demonstrates high potency against Sos1, a comprehensive head-to-head selectivity profile against the closely related GEF, Sos2, and a broader panel of kinases is not yet publicly available. The high degree of homology between the catalytic domains of Sos1 and Sos2 makes achieving selectivity a significant challenge. However, some inhibitors like MRTX0902 have shown high selectivity for Sos1 over Sos2 (Ki > 10,000 nM for Sos2). Further studies are required to fully elucidate the selectivity of this compound.
Conclusion
This compound is a potent inhibitor of the Sos1-KRAS interaction, with an IC50 in the low nanomolar range. This positions it as a promising candidate for further investigation in the context of KRAS-driven cancers. Its performance in biochemical and cellular assays highlights its on-target activity. However, a complete understanding of its selectivity profile, particularly against the closely related Sos2, is crucial for its continued development as a therapeutic agent. Future studies should focus on comprehensive selectivity screening to fully assess its potential as a safe and effective cancer therapy.
Independent Verification of Sos1-IN-15's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Son of sevenless homolog 1 (Sos1) inhibitor, Sos1-IN-15, with other well-characterized inhibitors, BI-3406 and BAY-293. The information herein is compiled from published, independent studies to support the verification of its mechanism of action.
Sos1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS by facilitating the exchange of GDP for GTP, a key step in the RAS/MAPK signaling pathway that drives cell proliferation and survival.[1][2] Consequently, inhibiting the Sos1-KRAS interaction has emerged as a promising therapeutic strategy for cancers driven by KRAS mutations. This guide focuses on the independent verification of the mechanism of this compound, a potent and orally active Sos1 inhibitor.
Quantitative Comparison of Sos1 Inhibitors
The following table summarizes the key quantitative data for this compound, BI-3406, and BAY-293, based on available literature. This allows for a direct comparison of their potency and cellular activity.
| Parameter | This compound (Compound 37) | BI-3406 | BAY-293 |
| Biochemical IC50 (SOS1::KRAS Interaction) | 5 nM[1][3] | 6 nM[4] | 21 nM[2][5] |
| Cellular IC50 (Mia-paca-2 cells) | 178 ± 42 nM[1] | Not reported in the same study | Not reported in the same study |
| Cellular pERK Inhibition IC50 | Not explicitly reported | ~83-231 nM (NCI-H358, A549 cells) | Not explicitly reported |
| In Vivo Efficacy | 49% tumor inhibition (50 mg/kg, p.o., daily for 22 days) in a mouse model[1] | Dose-dependent tumor growth inhibition in xenograft models[6] | Synergistic antiproliferative activity with KRAS G12C inhibitor in a xenograft model[5] |
| Oral Bioavailability | Orally active[1] | Orally bioavailable[6] | Not optimized for clinical use[7] |
| Selectivity | Limited inhibition of CYP and hERG[1] | Highly selective for SOS1 over SOS2[6] | Selective for SOS1 over SOS2[2] |
Mechanism of Action and Supporting Experimental Data
This compound, like BI-3406 and BAY-293, functions by disrupting the protein-protein interaction (PPI) between Sos1 and KRAS.[1][5][6] This prevents the Sos1-mediated exchange of GDP for GTP on KRAS, thereby keeping KRAS in its inactive state and inhibiting downstream signaling through the MAPK pathway.
Key Experiments for Mechanism Verification:
-
Biochemical Protein-Protein Interaction (PPI) Assays: These assays directly measure the ability of the inhibitor to disrupt the binding of Sos1 to KRAS. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
-
Cellular Assays for Downstream Signaling: Inhibition of Sos1 should lead to a reduction in the phosphorylation of downstream effectors in the MAPK pathway. Western blotting for phosphorylated ERK (pERK) is a standard method to assess this.[9]
-
Cell Viability and Proliferation Assays: By inhibiting a critical growth signaling pathway, Sos1 inhibitors are expected to reduce the viability and proliferation of cancer cells that are dependent on KRAS signaling. Standard MTT or CellTiter-Glo assays are used for this purpose.[7]
-
In Vivo Xenograft Models: The ultimate validation of an anti-cancer agent's mechanism is its ability to inhibit tumor growth in an animal model. These studies involve implanting human cancer cells into immunocompromised mice and treating them with the inhibitor.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach for its verification, the following diagrams are provided.
Caption: Sos1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Independent Verification of this compound's Mechanism.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize Sos1 inhibitors, based on methodologies described in the cited literature.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay quantitatively measures the disruption of the Sos1-KRAS interaction by an inhibitor.
-
Principle: Recombinant His-tagged Sos1 and GST-tagged KRAS proteins are used. An anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate) and an anti-GST antibody conjugated to a FRET acceptor (e.g., XL665) are added. When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Add recombinant His-Sos1 and GST-KRAS proteins to a microplate well.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate to allow for binding.
-
Add anti-His-Europium and anti-GST-XL665 antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Phospho-ERK (pERK) Western Blot
This assay assesses the inhibitor's effect on the downstream MAPK signaling pathway in a cellular context.
-
Principle: KRAS-dependent cancer cells are treated with the Sos1 inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the levels of phosphorylated ERK (pERK) and total ERK. A reduction in the pERK/total ERK ratio indicates inhibition of the pathway.
-
Protocol Outline:
-
Seed KRAS-dependent cancer cells (e.g., Mia-paca-2) in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the Sos1 inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and total ERK.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the pERK/total ERK ratio.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: Cells are treated with the inhibitor for a prolonged period (e.g., 72 hours). Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo) readout that correlates with the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach.
-
Add the Sos1 inhibitor at a range of concentrations.
-
Incubate for 72 hours.
-
Add the MTT reagent and incubate until formazan crystals form (for MTT assay), or add the CellTiter-Glo reagent to measure ATP levels (for CellTiter-Glo assay).
-
Solubilize the formazan crystals (for MTT) and read the absorbance, or read the luminescence.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of the Sos1-KRAS interaction with demonstrated cellular and in vivo activity. Its mechanism of action is consistent with other well-characterized Sos1 inhibitors, BI-3406 and BAY-293. For a comprehensive independent verification, researchers should perform the described biochemical and cellular assays to confirm the reported potency and mechanism of action in their specific experimental systems. Direct, side-by-side comparison with established inhibitors like BI-3406 under identical experimental conditions is highly recommended for robust validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Sos1-IN-15 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice dictates that no experiment should commence without a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous.[2] The primary goal is to maximize safety and minimize environmental impact.[2] This involves a hierarchy of waste management strategies: pollution prevention, source reduction, reuse or redistribution, treatment and recycling, and finally, disposal through incineration or other approved methods.[2]
All personnel handling chemical waste must be appropriately trained on the associated hazards and disposal procedures.[3] It is imperative to follow all local, state, and federal regulations governing hazardous waste.[3][4]
Pre-Disposal and Handling
Before disposal, proper handling and storage of Sos1-IN-15 are crucial to prevent accidental exposure or release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[1] In case of dust or aerosol formation, a suitable respirator should be used.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably with an effective exhaust ventilation system such as a chemical fume hood.[1][5] An accessible safety shower and eyewash station are mandatory.[1]
-
Safe Handling Practices: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1][5]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Step-by-Step Disposal Procedure for this compound
The following steps are based on general best practices for chemical waste disposal and information from the SDS for Sos1-IN-4.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other incompatible waste streams. For instance, never mix acids with solvents, as this can lead to spontaneous ignition.[6] Similarly, keep flammable waste separate from oxidizers.[7]
-
Segregate solid waste (e.g., contaminated gloves, pipette tips) from liquid waste.[8]
-
-
Container Management:
-
Use a container that is chemically compatible with this compound and any solvent used. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3][9]
-
Keep the waste container closed except when adding waste.[2]
-
It is advisable to use secondary containment, such as a tray, to mitigate spills or leaks from the primary container.[2]
-
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent.[4][6]
-
The first rinsate should be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as per institutional guidelines.[2][4]
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. Wash clothing before reuse. Seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent and place it in a suitable waste container for disposal.[11] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Data Presentation
As no specific quantitative data for this compound disposal was found, a table summarizing the key handling and storage parameters for the related compound, Sos1-IN-4, is provided for reference.
| Parameter | Specification | Source |
| Storage Temperature | -20°C (Powder) or -80°C (in Solvent) | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. | [1] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator. | [1] |
| Engineering Controls | Adequate ventilation, accessible safety shower and eyewash station. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the context of this disposal guide. Researchers should refer to their specific experimental designs and institutional safety protocols. The disposal plan should be an integral part of any experimental protocol involving this compound.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. SOS1-IN-4|2738392-83-9|MSDS [dcchemicals.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. forensicresources.org [forensicresources.org]
- 5. chemstarworks.com [chemstarworks.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. louisville.edu [louisville.edu]
- 10. labelsds.com [labelsds.com]
- 11. scytek.com [scytek.com]
Personal protective equipment for handling Sos1-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sos1-IN-15, a potent, orally active SOS1 inhibitor with an IC50 of 5 nM, investigated for its potential in KRAS-driven cancer research.[1] Given the high potency of this compound and the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling, based on best practices for potent small molecule inhibitors, is mandatory.
Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through direct contact, inhalation, or ingestion. The following PPE is required at all times when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.[2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashes.[3] | Protects eyes from splashes and aerosols. A face shield offers broader facial protection.[4] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or creating solutions where aerosols may be generated.[4] | Minimizes the risk of inhaling fine particles or aerosols. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot. | Protects feet from potential spills.[3] |
Handling Procedures
Adherence to these procedural steps is crucial for maintaining a safe laboratory environment.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2.2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a dedicated set of calibrated pipettes, spatulas, and weighing paper.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.3. Experimental Use:
-
Transport solutions in secondary containment to and from the experimental area.
-
When adding the compound to cell cultures or other experimental systems, do so carefully to avoid generating aerosols.
-
Change outer gloves frequently and immediately if they become contaminated.
Spill Management and Disposal
3.1. Spill Cleanup:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., 70% ethanol) and wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert the appropriate safety personnel.
3.2. Waste Disposal:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and culture plates, must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
